Bromperidol's therapeutic action is directly linked to its ability to modulate dopaminergic pathways in the brain. The following diagram illustrates the core mechanistic pathway and the experimental models used to validate it.
Mechanism of action and key experimental models for this compound.
To evaluate this compound's pharmacodynamics, specific preclinical and clinical protocols are employed:
Clinical studies have analyzed this compound's effects using a five-dimensional model of schizophrenic symptoms, revealing its specific therapeutic profile.
| Symptom Dimension | Efficacy of this compound | Notes on Onset of Action |
|---|---|---|
| Positive Symptoms | Excellent improvement [1] | Early improvement is a key determinant of overall response [1] |
| Excitement Symptoms | Excellent improvement [1] | - |
| Cognitive Symptoms | Excellent improvement [1] | - |
| Anxiety–Depression Symptoms | Significant improvement [1] | Early improvement is a key determinant of overall response [1] |
| Negative Symptoms | Limited data on specific efficacy [1] | - |
This compound is noted for its fast onset of action, with some studies reporting a faster onset compared to haloperidol and an overall activating effect [4] [1]. One study found that 66.7% of patients were responders (showing ≥50% improvement in total BPRS scores) after 3 weeks of treatment with a fixed dose [1].
This compound is available in both immediate and long-acting depot formulations [5].
| Formulation | Vehicle | Dosage Frequency | Time to Max Concentration (Tmax) | Apparent Half-life |
|---|---|---|---|---|
| Oral (Tablets, Solutions) | - | Once daily [6] | Information missing | Information missing |
| This compound Decanoate (Depot Injection) | Sesame oil | Every 4 weeks [7] [5] | 3–9 days [5] | 21–25 days [5] |
The drug is well-absorbed after oral administration and undergoes hepatic metabolism via N-dealkylation, hydroxylation, and carbonic reduction, with reduced this compound as a major active metabolite [6] [1]. Metabolites are excreted through both renal and fecal routes [6].
The side effects of this compound are an extension of its pharmacodynamic actions [6] [7].
The table below consolidates the available quantitative data and findings on this compound's pharmacokinetics.
| Parameter | Species | Findings / Value | Notes |
|---|---|---|---|
| Absorption | Human | ( T_{max} ): 3.9 ± 0.9 hours [1] | Time to reach maximum plasma concentration. |
| Dog | ( T_{max} ): 4-7 hours; Max concentration: ~4 ng/mL [2] | After a 0.16 mg/kg oral dose. | |
| Distribution | Rat | Rapid and prolonged uptake into brain, liver, and kidneys; low blood concentrations [3] | Study used high specific activity radiobrominated this compound. |
| Metabolism | Rat & Dog | Oxidative N-dealkylation is the major metabolic pathway [2] | Fate is similar to haloperidol. |
| In vitro / In silico | Metabolized by the polymorphic CYP2D6 enzyme [4] [5] | Genetic polymorphism can cause variability in metabolism. | |
| Excretion | Rat | Urine: 35% of dose (mainly polar acidic metabolites); Feces: ~10% [2] | Urine contains trace amounts of unchanged drug. |
| Dog | Urine: 46% of dose within 4 days; Feces: ~10% [2] | ||
| Elimination Half-life (( t_{1/2} )) | Human | 20.4 ± 3.7 hours [1] | |
| Dog | Approximately 30 hours (terminal phase) [2] | ||
| Clearance | Human | 1.37 ± 0.52 mL/h/kg [1] | |
| Protein Binding | Human | Not Available [6] | Data is marked as "Not Available" in the DrugBank record. |
The key findings in the table above are derived from specific experimental protocols. Here is a detailed look at the methodologies for the core studies.
The following diagram illustrates the primary metabolic pathway of this compound and its key clinical implication, as identified in the research.
Simplified metabolic pathway of this compound and its clinical implication.
Future research using modern analytical techniques is needed to fully elucidate this compound's pharmacokinetic profile, particularly in humans.
Bromperidol is a typical antipsychotic medication belonging to the butyrophenone class, structurally analogous to haloperidol and primarily indicated for the treatment of schizophrenia and other psychotic disorders. As a first-generation antipsychotic, its therapeutic efficacy is fundamentally rooted in its potent dopamine receptor antagonism, particularly at D2 receptors in the mesolimbic pathway. This mechanism underlies the reduction of positive symptoms of schizophrenia, such as hallucinations and delusions, which are associated with dopaminergic overactivity [1]. Despite the development of newer atypical antipsychotics with different receptor profiles, understanding this compound's precise mechanism remains critically important for both clinical application and drug development research.
The clinical significance of this compound extends beyond its symptomatic management of psychosis. Studies have demonstrated its particular efficacy across multiple symptom dimensions of schizophrenia, with one investigation reporting marked improvement in positive, excitement, and cognitive symptoms following treatment [2]. The drug displays a rapid onset of action in many patients, potentially offering advantages in acute management scenarios [3]. Furthermore, its pharmacokinetic profile, characterized by good oral absorption and a half-life of approximately 24 hours, supports once-daily dosing regimens that can enhance patient compliance [1] [3]. While this compound shares the extrapyramidal side effect liability common to typical antipsychotics, its well-characterized receptor interactions make it a valuable tool for understanding the relationship between dopamine blockade and therapeutic outcomes.
The fundamental mechanism of this compound's antipsychotic action is potent antagonism of dopamine D2 receptors throughout the central nervous system. This compound exhibits high affinity binding at these receptors, with its primary therapeutic effect resulting from blockade of dopaminergic transmission in the mesolimbic pathway [1]. This specific pathway's overactivity has been strongly implicated in the positive symptoms of schizophrenia, including hallucinations, delusions, and thought disorders. By competitively inhibiting dopamine at D2 receptors, this compound reduces this overactivity, thereby alleviating these core psychotic symptoms [1].
The receptor binding affinity profile of this compound demonstrates its selectivity and potency. While its strongest affinity is for D2 receptors, it also interacts with other neuroreceptors, though to a lesser extent. This receptor interaction profile differentiates this compound from many atypical antipsychotics and contributes to both its therapeutic effects and side effect pattern [1] [4].
Table 1: this compound Receptor Binding Profile
| Receptor Type | Affinity | Pharmacological Action | Clinical Correlation |
|---|---|---|---|
| Dopamine D2 | High (Primary target) | Potent antagonism | Reduction of positive psychotic symptoms |
| Serotonin 5-HT2A | Low to moderate | Weak antagonism | Limited effect on negative symptoms |
| Alpha-adrenergic | Mild | Weak antagonism | Possible orthostatic hypotension |
| Histaminergic H1 | Mild | Weak antagonism | Sedative effects |
| Muscarinic cholinergic | Mild | Weak antagonism | Low incidence of anticholinergic effects |
This compound's receptor profile distinguishes it from both typical and atypical antipsychotics. Unlike second-generation antipsychotics like risperidone and clozapine, which exhibit potent serotonin 5-HT2A receptor blockade in addition to D2 antagonism, this compound demonstrates primarily dopamine-selective antagonism [4]. A comparative study of anti-dopamine D₂ and anti-serotonin 5-HT2A activities revealed that this compound, similar to chlorpromazine and haloperidol, exhibits little anti-5-HT2A activity regardless of its anti-D₂ activity level [4]. This pharmacological characteristic places this compound firmly within the typical antipsychotic category and may explain its higher propensity for extrapyramidal side effects compared to agents with more balanced D2/5-HT2A antagonism.
When compared to its structural analog haloperidol, this compound demonstrates similar potency and pharmacodynamic properties consistent with central antidopaminergic activity [3] [5]. Both agents share comparable patterns of dopamine receptor antagonism and subsequent effects on dopamine turnover in both extrapyramidal and limbic systems [5]. However, some clinical studies have suggested that this compound may have a slightly superior overall efficacy and potentially faster onset of action compared to haloperidol in certain patient populations [3]. This efficacy advantage, while modest, warrants consideration in treatment-resistant cases.
The initial blockade of dopamine D2 receptors by this compound initiates a cascade of neuroadaptive changes in signal transduction pathways that contribute to both its therapeutic effects and side effect profile. Beyond simple receptor occupancy, this compound's antagonism triggers compensatory increases in dopamine synthesis and release in the short term, followed by potential depletion of dopamine stores and altered receptor sensitivity with continued administration [5]. These adaptations represent the brain's attempt to overcome receptor blockade and restore dopaminergic homeostasis, yet they simultaneously contribute to the complex temporal pattern of this compound's clinical effects.
This compound's influence extends to postsynaptic density signaling, a critical hub for neuronal communication and plasticity. The postsynaptic density (PSD) is a specialized structure containing over 1,000 proteins, including receptors, adaptors, kinases, and scaffold proteins that collectively regulate intracellular signaling [6]. While the precise impact of this compound on PSD protein networks requires further elucidation, evidence suggests that chronic antipsychotic administration can alter the expression and function of key PSD components such as PSD-95, DISC1, and Homer proteins [6]. These changes may underlie some of the long-term adaptations to antipsychotic treatment and potentially influence therapeutic outcomes through modulation of synaptic strength and neural connectivity.
The following diagram illustrates the primary signaling pathways affected by this compound's receptor interactions:
Figure 1: this compound's receptor targets and downstream signaling pathways
The functional selectivity of this compound at dopamine receptors influences its effects on various intracellular signaling cascades. Unlike some third-generation antipsychotics that exhibit biased signaling at dopamine receptors (preferentially inhibiting G protein pathways over β-arrestin recruitment), this compound demonstrates a more balanced antagonism across multiple downstream effectors [7]. This comprehensive suppression of D2 receptor signaling contributes to its robust antipsychotic efficacy but may also explain its significant extrapyramidal side effect profile. Recent research into functional selectivity at GPCRs suggests that pathway-preferential drugs might achieve therapeutic effects with reduced side effects, positioning this compound as a benchmark for comparing newer agents with potentially optimized signaling profiles [7].
Quantitative assessment of this compound's interaction with dopamine receptors employs radioligand binding assays to determine receptor affinity and density. The standard methodology involves preparing brain membrane homogenates from relevant tissue sources (typically rodent or post-mortem human brain regions such as striatum for D2 receptors). These membranes are incubated with radiolabeled ligands specific for dopamine receptors (e.g., [³H]spiperone or [³H]haloperidol for D2 receptors) in the presence of varying concentrations of this compound to determine its competitive binding profile [5]. The displacement curves generated from these experiments allow calculation of inhibition constants (Ki values), with this compound typically demonstrating Ki values in the low nanomolar range for D2 receptors, confirming its high affinity for this target.
The experimental protocol for competitive radioligand binding assays involves several critical steps: (1) Tissue preparation and membrane fraction isolation; (2) Determination of protein concentration using Bradford or Lowry assays; (3) Saturation experiments to establish receptor density (Bmax) and ligand affinity (Kd); (4) Competition experiments with this compound; (5) Separation of bound and free ligand via filtration or centrifugation; (6) Scintillation counting of bound radioactivity; and (7) Data analysis using nonlinear regression to determine IC50 values and subsequent Ki calculation using the Cheng-Prusoff equation [5]. These methodologies have confirmed this compound's high potency at D2 receptors, with its affinity being comparable to or slightly greater than that of haloperidol.
Beyond simple receptor binding, this compound's functional effects on intracellular signaling pathways require more complex cell-based assay systems. The bioluminescence resonance energy transfer (BRET) platform has emerged as a powerful technique for quantifying drug effects on specific signaling cascades downstream of dopamine receptors [7]. These assays typically involve transfection of host cells (commonly HEK293 cells) with DNA constructs encoding the target receptor (D2 or others), specific G protein subunits tagged with donor enzymes (e.g., RlucII), and effectors or plasma membrane markers tagged with acceptors (e.g., GFP variants). Following treatment with this compound, energy transfer efficiency is measured to quantify pathway activation or inhibition.
Table 2: Key Experimental Assays for Characterizing this compound's Mechanism
| Assay Type | Key Measures | Experimental Readout | This compound-Specific Findings |
|---|---|---|---|
| Competitive Radioligand Binding | Receptor affinity (Ki), Bmax | Radioligand displacement | High D2 affinity (Ki ~nM range) [5] |
| BRET-Based Signaling | G protein activation, β-arrestin recruitment | Energy transfer ratio | D2 antagonism across multiple pathways [7] |
| Electrophysiology | Neuronal firing rates | Extracellular single-unit recording | Inhibition of dopaminergic neuron activity |
| Microdialysis | Neurotransmitter release | HPLC detection of analytes | Increased dopamine turnover in striatum and limbic regions [5] |
| Behavioral Models | Catalepsy, antipsychotic efficacy | Standardized rating scales | ED50 for catalepsy ~0.12 mg/kg in rats [5] |
The workflow for BRET-based signaling assays typically includes: (1) Cell culture and transfection with optimized DNA ratios; (2) Serum starvation to reduce basal signaling activity; (3) Treatment with this compound across a concentration range (typically 10^-12 to 10^-5 M); (4) Addition of BRET substrate (e.g., coelenterazine 400a); (5) Measurement of donor and acceptor emission; (6) Calculation of BRET ratio; and (7) Data normalization to full agonist and baseline responses [7]. These functional assays have demonstrated that this compound acts as a full antagonist at D2 receptors, effectively suppressing basal and agonist-stimulated signaling across multiple G protein subtypes (primarily Gi/o) and β-arrestin recruitment pathways.
The following diagram illustrates the key experimental approaches for studying this compound's mechanisms:
Figure 2: Experimental methodologies for investigating this compound's mechanism of action
The functional consequences of this compound's receptor antagonism are evaluated using well-established behavioral paradigms in rodent models. The catalepsy test serves as a primary predictor of extrapyramidal side effect potential, wherein animals (typically rats) are placed in an unnatural position and the time until they correct this position is measured. This compound induces dose-dependent catalepsy with an ED50 of approximately 0.12 mg/kg in rats, reflecting its potent D2 blockade in the nigrostriatal pathway [5]. This behavioral measure correlates strongly with the likelihood of producing parkinsonian side effects in humans and provides a crucial preclinical screening tool for comparing antipsychotic agents.
Additional behavioral assessments include the conditioned avoidance response and apomorphine/amphetamine antagonism tests. In conditioned avoidance paradigms, this compound administration disrupts the animal's ability to respond to a conditioned stimulus predicting shock, demonstrating its effects on motivated behavior [5]. In antagonism tests, this compound effectively blocks stereotyped behaviors and agitation induced by dopamine agonists like apomorphine and amphetamine, with ED50 values below 0.05 mg/kg [3] [5]. These behavioral models collectively provide translational bridges for understanding how this compound's molecular actions manifest as both therapeutic and adverse effects in clinical populations.
This compound demonstrates differential efficacy across the various symptom dimensions of schizophrenia. A comprehensive study evaluating its therapeutic effects on the five-factor model of schizophrenic symptoms found particularly robust improvements in positive symptoms (delusions, hallucinations), excitement symptoms (agitation, hostility), and cognitive symptoms (disorganized thinking) [2]. These findings align with this compound's primary mechanism of mesolimbic D2 receptor blockade, which directly targets the dopaminergic dysregulation underlying positive and excitement symptoms. The significant improvement in cognitive symptoms suggests additional secondary benefits potentially resulting from reduced interference from positive symptoms or modest impacts on other neurotransmitter systems.
The temporal pattern of this compound's therapeutic effects reveals a characteristically rapid onset of action, with some studies reporting significant improvement within the first week of treatment [2] [3]. This rapid response may reflect this compound's favorable pharmacokinetic profile, including good oral bioavailability and rapid distribution to brain tissue. Importantly, early improvement in positive and anxiety-depression symptoms has been identified as a significant predictor of overall treatment response, providing clinicians with a potential early indicator of long-term outcomes [2]. The optimal therapeutic window for plasma concentrations remains less clearly defined than for some other antipsychotics, with some studies suggesting only a limited relationship between plasma levels and clinical response [2].
The primary limitation of this compound therapy is its significant propensity to induce extrapyramidal symptoms (EPS), a direct consequence of its potent D2 receptor blockade in the nigrostriatal pathway. These motor side effects include acute dystonias (muscle spasms, abnormal postures), parkinsonian symptoms (tremor, rigidity, bradykinesia), and akathisia (motor restlessness) [1] [8]. With long-term administration, a substantial proportion of patients may develop tardive dyskinesia, characterized by involuntary, repetitive movements of the face, limbs, and trunk [1]. The incidence of EPS with this compound treatment varies considerably across studies, with reported rates ranging from 20% to 80% of treated patients [3].
The management of this compound-induced movement disorders follows several strategic approaches: (1) Dose optimization using the lowest effective maintenance dose (typically 5-10 mg/day); (2) Adjunctive medications including anticholinergic agents (e.g., benztropine), amantadine, or beta-blockers (for akathisia); (3) Monitoring strategies using standardized rating scales like the Extrapyramidal Symptom Rating Scale (ESRS) or Barnes Akathisia Scale; and (4) Consideration of switch strategies to atypical antipsychotics with lower EPS risk in vulnerable patients [8]. Recent experimental approaches have investigated 5-HT1A receptor agonists and antioxidants (e.g., vitamin E, curcumin) as potential protective strategies against EPS, though clinical evidence remains preliminary [8].
Table 3: Therapeutic and Adverse Effect Profile of this compound
| Parameter | Characteristics | Management Considerations |
|---|---|---|
| Therapeutic Efficacy | Excellent for positive symptoms, excitement, cognitive symptoms | Rapid onset; early response predicts long-term outcome |
| Dosing Range | Initial: 5 mg/day; Maintenance: 5-10 mg/day; Maximum: ~24 mg/day | Titrate weekly based on response and tolerance |
| Common Side Effects | Extrapyramidal symptoms (20-80% incidence), hyperprolactinemia | Dose reduction; anticholinergic medications |
| Serious Risks | Tardive dyskinesia (long-term), neuroleptic malignant syndrome (rare) | Regular monitoring; patient education |
| Therapeutic Monitoring | EPS scales, prolactin levels (if symptomatic), symptom severity scales | Baseline and periodic assessment recommended |
When evaluated against other antipsychotic agents, this compound demonstrates comparable or slightly superior efficacy to several first-generation alternatives. In controlled clinical trials, this compound has shown similar overall efficacy to haloperidol, with some studies suggesting potential advantages in specific symptom domains such as delusions, hallucinations, and social disability [3]. One large comparative trial found that 55% of this compound-treated patients showed slight to marked improvement compared to 38% of haloperidol-treated patients, though the clinical significance of this difference requires interpretation in context of study design and patient characteristics [3]. When compared to phenothiazine antipsychotics like chlorpromazine and perphenazine, this compound generally demonstrates similar or slightly better overall efficacy with a different side effect profile [3].
The activation properties of this compound noted in some studies represent a potentially distinctive characteristic among typical antipsychotics [2] [3]. Unlike many sedating antipsychotics (particularly low-potency phenothiazines), this compound may produce alerting or activating effects in some patients, potentially making it particularly suitable for those with negative symptoms or significant avolition. This activating effect, combined with its favorable profile against positive symptoms, suggests that this compound may offer particular benefits for selected patient subgroups, though further research is needed to identify reliable predictors of this response pattern.
This compound represents a prototypical high-potency typical antipsychotic whose mechanism of action is characterized by potent and selective dopamine D2 receptor antagonism. This primary pharmacological action underlies both its robust efficacy against positive symptoms of schizophrenia and its significant liability for extrapyramidal side effects. The comprehensive understanding of this compound's receptor interactions, downstream signaling effects, and behavioral correlates provides a valuable framework for both clinical application and ongoing drug development efforts in psychopharmacology.
Future research directions should focus on several key areas: (1) Genetic moderators of treatment response and side effect vulnerability to enable personalized prescribing approaches; (2) Novel formulation strategies to optimize pharmacokinetic profiles and reduce peak-dose side effects; (3) Combination approaches with targeted agents to mitigate extrapyramidal symptoms without compromising antipsychotic efficacy; and (4) Comparative effectiveness studies in real-world patient populations to better define this compound's position in contemporary treatment algorithms. As drug discovery efforts continue to pursue agents with optimized receptor profiles and signaling bias, this compound remains an important reference compound that exemplifies both the therapeutic potential and limitations of selective D2 receptor antagonism in the treatment of psychotic disorders.
The table below summarizes key findings from the available research on this compound's pharmacokinetics and steady-state characteristics:
| Parameter | Key Findings | Source / Context |
|---|---|---|
| General Half-Life | Relatively long half-life, suitable for once-daily dosing [1]. | General pharmacokinetic description. |
| Oral Steady-State (Css) Measurement | Blood sampling performed 2-3 weeks after initiation of 12 mg/day oral dosing [2]. | Clinical study in schizophrenic inpatients (n=16). |
| Metabolism | Hepatic metabolism via N-dealkylation, hydroxylation, and carbonic reduction to reduced this compound [1] [3]. | Biotransformation studies in rats, dogs, and humans. |
| Css Correlation with Haloperidol | No significant individual correlation (r=0.246) found between Css of this compound and haloperidol [2]. | Comparative study suggesting distinct pharmacokinetic profiles. |
For your experimental design, here are methodologies from key studies that measured steady-state concentrations:
The following diagram illustrates the key factors influencing this compound's steady-state concentration and its clinical translation:
While a precise half-life for calculating steady-state isn't available, clinical studies establish that steady-state plasma concentrations for oral this compound (12 mg/day) are reached within 2 to 3 weeks of initiation. The presence of an active metabolite and a complex concentration-effect relationship are critical considerations for your research.
The table below summarizes key findings from a clinical study investigating steady-state plasma concentrations of this compound:
| Parameter | Reported Value or Finding | Study Details |
|---|---|---|
| Dosage | 12 mg/day [1] | |
| Steady-State Plasma Concentration (Css) | Mean 7.2 ng/mL (Range: 1.3 - 17.4 ng/mL) [1] | Corrected to median body weight |
| Reduced Metabolite Css | Mean 2.2 ng/mL (Range: 0.4 - 8.9 ng/mL) [1] | Corrected to median body weight |
| Key Metabolic Finding | Polymorphic CYP2D6 is not a major metabolic pathway [1] | Based on genotype analysis |
| Impact of Coadministered Flunitrazepam | Significantly higher Css of this compound [1] | No significant effect on the reduced metabolite |
For your research protocols, here are the detailed methodologies from the cited clinical study.
1. Study Design and Patient Population for Steady-State Concentration [1]
2. Genotype Analysis [1]
The following diagram illustrates the metabolic pathway of this compound and the key drug interaction identified in the research, based on the findings from the study [1].
This diagram summarizes the research findings: this compound is metabolized to its reduced form via pathways not primarily involving CYP2D6, and flunitrazepam coadministration inhibits this compound's metabolism, leading to higher plasma concentrations [1].
The finding that CYP2D6 polymorphism does not significantly affect this compound metabolism is particularly relevant for drug development, as it suggests a more predictable pharmacokinetic profile across populations without the need for CYP2D6 genotype-guided dosing [1]. The significant interaction with flunitrazepam indicates that other concurrent medications can impact this compound levels, warranting careful review of a patient's full medication regimen in clinical trials and practice [1].
The following diagram illustrates the primary mechanism by which bromperidol induces hyperprolactinemia, which is shared with other typical antipsychotics.
Diagram: this compound blocks pituitary D2 receptors, disrupting dopamine's tonic inhibition of prolactin release.
This compound exerts its effect on prolactin by antagonizing dopamine D2 receptors in the tuberoinfundibular pathway of the brain [1]. Under normal conditions, dopamine from the hypothalamus tonically inhibits prolactin secretion from the anterior pituitary. By blocking these pituitary D2 receptors, this compound removes this inhibitory signal, leading to a rise in serum prolactin levels [2]. This makes prolactin response a direct marker of the drug's central D2 receptor blockade activity [3].
The extent of prolactin elevation is influenced by dosage, plasma drug concentration, and patient gender.
A direct comparison in the same patients shows this compound produces a slightly lower prolactin response than haloperidol at the same milligram dose.
| Antipsychotic | Dose | Prolactin Concentration (Median & Range) | Plasma Drug Concentration (Mean ± S.D.) |
|---|---|---|---|
| This compound | 12 mg/day | 24 ng/ml (7 - 93 ng/ml) [4] | 20.8 ± 8.0 nmol/L [4] (or 8.7 ± 3.4 ng/ml [3]) |
| Haloperidol | 12 mg/day | 32 ng/ml (8 - 102 ng/ml) [4] | 28.0 ± 13.1 nmol/L [4] (or 10.5 ± 4.9 ng/ml [3]) |
Despite this difference in plasma drug levels, the prolactin concentrations during the two treatments were highly correlated within individuals, suggesting similar pharmacodynamic effects [4] [5].
The prolactin response to this compound is directly related to its plasma concentration and the dosage administered.
| Factor | Relationship with Prolactin Increase | Study Details |
|---|---|---|
| Plasma Drug Concentration | Positive correlation with both this compound and its metabolite, reduced this compound [6]. | A 3-week study with 24 patients on 6 or 18 mg/day [6]. |
| Dosage | Significant increase (P < 0.01) in prolactin each week over a 3-week treatment [6]. | Fixed doses of 6, 12, or 18 mg/day in 30 patients [7]. |
| Gender | Delta-prolactin was significantly greater in females than in males (P < 0.05) [6]. | Gender effect observed across antipsychotic treatments [8]. |
For researchers aiming to replicate or build upon these findings, here is a summary of the key methodological details from the cited studies.
The following tables consolidate key physicochemical, formulation, and pharmacokinetic parameters for Bromperidol Decanoate.
Table 1: Physicochemical & Formulation Profile
| Parameter | Specification |
|---|---|
| Class | First-Generation (Typical) Antipsychotic [1] |
| Brand Name(s) | Impromen Decanoas [2] |
| Vehicle | Sesame oil [2] |
| logP (Predicted) | 7.9 [2] |
| Ester Group | Decanoate (Long-chain fatty acid) [3] |
Table 2: Key Pharmacokinetic Parameters
| Parameter | Value / Characteristics | Notes / Context |
|---|---|---|
| Dosage Interval | 4 weeks [2] | Typical maintenance dosing. |
| Tmax | 3–9 days [2] | Time to reach maximum plasma concentration. |
| t1/2 (Multiple) | 21–25 days [2] | Half-life at steady-state conditions. |
| t1/2 (Single) | Not clearly defined in results | - |
| Kinetic Model | Flip-flop kinetics [3] [4] | Absorption rate is slower than elimination rate. |
| Time to Steady-State | Governed by absorption rate [3] | A function of the slow absorption rate constant. |
Flip-Flop Kinetics: Like other long-acting injectable (LAI) antipsychotics in oil vehicles, this compound Decanoate exhibits "flip-flop" kinetics [3] [4]. For these formulations, the rate of absorption from the intramuscular injection site is much slower than the rate of elimination from the body. Consequently, the observed half-life primarily reflects the absorption process, not the true elimination half-life. This is why the time to reach steady-state concentrations is a function of the absorption rate [3].
Formulation and Release: this compound Decanoate is synthesized by esterifying the active drug, this compound, to a long-chain fatty acid (decanoic acid) to form a prodrug [3]. This prodrug is then dissolved in a sesame oil vehicle [2]. Upon intramuscular injection, the drug release is controlled by its very low solubility in the tissue fluids at the injection site. The active drug must first be released from the oil depot and then hydrolyzed back to its parent form before entering the systemic circulation. This slow diffusion and hydrolysis process is responsible for the sustained-release profile.
Analytical and Experimental Considerations:
The diagram below illustrates the sequential journey and the "flip-flop" kinetic profile of this compound Decanoate from injection to elimination.
Clinical Efficacy and Comparative Data: A Cochrane systematic review concluded that the available trial data for this compound Decanoate is minimal and poorly reported [5] [6]. The evidence suggests it may be more effective than a placebo but appears less effective in preventing relapse compared to other depot typical antipsychotics like Fluphenazine Decanoate and Haloperidol Decanoate [5] [6]. It is noted as being a viable option in regions where it is available, particularly if there are reasons to avoid other depot medications [5].
Regulatory and Geographic Status: this compound Decanoate is not approved in the United States. Its use is noted in several European countries, including Belgium, Germany, Italy, and the Netherlands [5] [7].
The table below summarizes the key efficacy findings from comparative clinical trials of oral bromperidol, largely based on a 1988 review article [1] [2].
| Comparative Agent | Reported Efficacy Outcome for this compound | Notes on Trial Design & Dosage |
|---|---|---|
| Placebo [2] | Significantly superior against nearly all assessed rating scale factors after 3 weeks. | Data from 2 controlled trials; high dropout rates in placebo groups prevented longer-term (6-week) comparisons. |
| Chlorpromazine [1] [2] | Slightly greater overall efficacy. | Daily maintenance doses of this compound (4-24 mg) improved social behavior more than chlorpromazine (200-1200 mg). |
| Perphenazine [1] [2] | Slightly greater overall efficacy; symptoms of hostility, mania, and paranoia responded more favorably. | Comparison with mean daily doses of perphenazine 20 mg over 30 days. |
| Haloperidol [1] [2] | Similar to or slightly better overall efficacy; 55% vs. 38% showed slight to marked improvement. | Largest comparative trial; delusions, hallucinations, and social disability tended to respond more favorably to this compound (3-12 mg/day). |
Additional non-comparative studies noted that over 60% of patients with chronic schizophrenia showed moderate or marked improvement after 1 to 2 months of this compound treatment, with particular effectiveness against delusions and hallucinations [2]. Some studies reported a faster onset of action and an "activating effect" compared to other agents [1] [2].
A Cochrane review from 2012 compared the long-acting injectable (depot) form, This compound decanoate, with other depot antipsychotics [3] [4]. The analysis was based on only four older, small randomized controlled trials (RCTs), totaling 117 participants, and the evidence quality was rated as low.
The key findings for the depot formulation were:
While the search results do not provide granular laboratory manuals, they outline the general design of the clinical trials cited in the major review papers.
This compound is a first-generation (typical) antipsychotic of the butyrophenone class. Its primary mechanism of action is as a potent antagonist of central dopamine D2 receptors [6] [7]. This antagonism in the mesolimbic pathway is responsible for its efficacy in reducing the positive symptoms of psychosis, such as hallucinations and delusions [6].
Antipsychotics like this compound also influence intracellular signaling pathways. The following diagram illustrates the key pathways involved.
Diagram: Simplified intracellular signaling pathway of this compound. By blocking dopamine D2 receptors, this compound prevents the downstream deactivation of AKT, leading to inhibited GSK-3 activity and modulation of key neuronal functions [8].
Beyond direct D2 blockade, this compound's action has downstream intracellular consequences. By inhibiting the D2 receptor, it prevents the formation of a complex involving β-arrestin 2 and protein phosphatase 2A (PP2A). This disruption leads to increased phosphorylation and activation of AKT, which in turn phosphorylates and inhibits GSK-3 activity [8]. This modulation of the AKT/GSK-3 pathway can influence gene transcription, synaptic plasticity, and cellular metabolism.
The most frequently reported side effects of this compound are extrapyramidal symptoms (EPS), with incidence rates varying from 20% to 80% in studies. These include tremors, rigidity, and bradykinesia, and are generally mild to moderate in severity [1] [6] [2]. Long-term use carries a risk of tardive dyskinesia [6].
The clinical trial data suggests that oral this compound is an effective antipsychotic, with efficacy that appears comparable or slightly superior to haloperidol in the limited available studies. However, this evidence base is dated and insufficient by modern standards. Key considerations for researchers include:
Bromperidol and haloperidol are typical antipsychotic drugs widely used in treating schizophrenia. Monitoring their plasma concentrations, along with their reduced metabolites, is clinically important. The reduced metabolite of haloperidol has been associated with extrapyramidal side effects, and the reduced metabolite of this compound may influence prolactin response. [1] While enzyme immunoassay (EIA) methods are sometimes used, they can lack specificity due to cross-reactivity with reduced metabolites, leading to overestimation of parent drug concentrations. [2] The HPLC method detailed here provides the specificity required for accurate simultaneous quantification.
The diagram below outlines the complete analytical procedure from sample collection to data analysis.
The table below summarizes the optimized conditions for the simultaneous separation of all four analytes.
Table 1: HPLC Chromatographic Conditions
| Parameter | Specification |
|---|---|
| Analytical Column | ODS (e.g., 4.6 x 150 mm, 5 µm) |
| Pre-treatment Column | ODS pre-column for column-switching |
| Mobile Phase | 30 mM Potassium Phosphate Buffer (pH 2.5) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | 40 °C |
| Injection Volume | 50 µL |
Note: The addition of perchloric acid to the mobile phase is noted as critical for achieving successful baseline separation of all compounds. [1]
The described method has been rigorously validated. The following tables summarize key performance metrics.
Table 2: Analytical Performance and Validation Data
| Parameter | Result |
|---|---|
| Linear Range | 1 - 100 ng/mL for all analytes [1] |
| Limit of Quantification (LOQ) | 1 ng/mL for all analytes [1] |
| Precision (%CV) | Within-day: < 10% for all analytes [1] |
| Recovery | Consistent and high recovery achieved [1] |
Table 3: Specificity in Clinical Application
| Sample Type | Measured Concentration (Mean ± SD) | Key Finding |
|---|---|---|
| Patients on Haloperidol (n=54) | EIA: ~92% higher than HPLC [2] | EIA overestimates due to metabolite cross-reactivity. [2] |
| Patients on this compound (n=91) | EIA: ~62% higher than HPLC [2] | EIA overestimates due to metabolite cross-reactivity. [2] |
| Patients on this compound + Levomepromazine | this compound: 7.3 ± 4.1 → 10.2 ± 4.8 ng/mL Reduced this compound: 1.8 ± 1.4 → 4.5 ± 3.3 ng/mL [3] | Levomepromazine co-administration significantly increases plasma levels of both parent drug and metabolite. [3] |
This robust HPLC method is essential for:
This Application Note provides a validated and detailed protocol for the simultaneous determination of this compound, haloperidol, and their reduced metabolites in human plasma. The method's specificity, accuracy, and precision make it superior to immunoassay techniques and highly suitable for advanced clinical research and therapeutic drug monitoring applications.
The simultaneous quantification of haloperidol, this compound, and their reduced metabolites represents a significant advancement in antipsychotic therapeutic drug monitoring (TDM). Haloperidol remains one of the most widely used typical antipsychotic medications for managing schizophrenia and other psychiatric disorders, while this compound serves as its close structural analog with similar clinical applications. The reduced metabolites of these drugs (reduced haloperidol and reduced this compound) have demonstrated clinical significance, with studies showing correlations between their plasma concentrations and extrapyramidal side effects as well as prolactin response [1].
The clinical need for simultaneous analysis becomes particularly important in cases where polypharmacy approaches are employed in treatment-resistant psychiatric conditions. When monotherapy with either haloperidol or this compound proves insufficient for symptom control, clinicians may resort to concomitant administration of both antipsychotics. In such scenarios, therapeutic drug monitoring must account for both parent compounds and their metabolites to optimize dosing regimens, minimize adverse effects, and assess patient adherence. The development of robust analytical methods capable of resolving all four compounds represents a critical tool for clinical pharmacokinetics and personalized medicine in psychiatry [1].
Table 1: Comparison of HPLC and LC-MS methods for simultaneous determination of haloperidol, this compound and their reduced metabolites
| Parameter | Column-Switching HPLC [2] [1] | Liquid Chromatography-Mass Spectrometry [3] |
|---|---|---|
| Analytes | Haloperidol, this compound, Reduced Haloperidol, Reduced this compound | Haloperidol, Reduced Haloperidol |
| Sample Volume | 1 mL plasma | 2 mL plasma |
| Extraction Method | Liquid-liquid extraction (chloroform-hexane 30:70) | Liquid-liquid extraction (hexane-isoamyl alcohol 99:1) with acid-base back-extraction |
| Cleanup Method | Automated column-switching | Manual extraction |
| Analytical Column | C18 | Nucleosil C18 (150 × 1 mm) |
| Mobile Phase | Phosphate buffer (0.02M, pH 4.6)-perchloric acid-acetonitrile (54:1:45) | 2 mM ammonium formate-acetonitrile (55:45, pH 3.0) |
| Flow Rate | 0.6 mL/min | Not specified |
| Detection | UV (215 nm) | Electrospray MS with multiple ion monitoring |
| Linear Range | 1-100 ng/mL for all compounds | 0.1-50 ng/mL (HAL), 0.25-50 ng/mL (RH) |
| LOQ | 1.0 ng/mL for each compound | 0.075 ng/mL (HAL), 0.100 ng/mL (RH) |
| Run Time | Not specified | Not specified |
Table 2: Method validation parameters for column-switching HPLC analysis of haloperidol and this compound with metabolites
| Validation Parameter | Haloperidol | Reduced Haloperidol | This compound | Reduced this compound |
|---|---|---|---|---|
| Intra-day CV (%) | <2.5% | <3.1% | <2.4% | <2.5% |
| Inter-day CV (%) | 3.9% | 5.1% | 2.6% | 4.4% |
| Relative Error | -5 to 10% | -5 to 10% | -5 to 10% | -5 to 10% |
| Mean Recovery | 96-100% | 96-100% | 96-100% | 96-100% |
| Linearity (r) | >0.999 | >0.999 | >0.999 | >0.999 |
When selecting an appropriate method for simultaneous antipsychotic analysis, researchers must consider several critical factors based on their specific application needs. The column-switching HPLC method offers robust simultaneous quantification of all four analytes with excellent precision and reliability, making it particularly suitable for routine TDM applications where equipment costs may be a consideration. The incorporation of perchloric acid in the mobile phase was identified as a critical factor for achieving successful baseline separation of all compounds [1].
For applications requiring enhanced sensitivity, such as pharmacokinetic studies with low-dose regimens or pediatric populations, LC-MS methods provide superior limits of quantification and additional specificity through mass-based identification. The LC-MS method described in the literature offers approximately 10-fold lower limits of quantification compared to HPLC-UV, though it should be noted that this particular method was validated only for haloperidol and its reduced metabolite, not this compound [3]. Recent advances in UHPLC-MS/MS technology further improve resolution, speed, and sensitivity for antipsychotic monitoring, positioning this technology as the emerging gold standard for clinical laboratories with access to these instrumentation platforms [4].
The sample preparation protocol begins with aliquoting 1 mL of patient plasma into a clean glass extraction tube. To this sample, add internal standard solution (trifluperidol, 4′-fluoro-4-(4-hydroxy-4-(α,α,α-trifluoro-m-tolyl)piperidino)butyrophenone) at an appropriate concentration to yield consistent peak responses across the calibration range. The internal standard serves to correct for extraction efficiency variations and instrumental fluctuations. Adjust the sample to alkaline pH using 0.1 mL of 1M NaOH solution to ensure the analytes are in their non-ionized form for efficient extraction [2] [1].
Add 5 mL of extraction solvent (chloroform-hexane, 30:70 v/v) to the alkaline plasma sample. Securely cap the tubes and mix vigorously for 10 minutes using a mechanical vortex mixer to ensure complete partitioning of the analytes into the organic phase. Centrifuge the samples at 3000 × g for 10 minutes to achieve clean phase separation. Carefully transfer the organic layer to a clean evaporation tube using a pasteur pipette, taking care to avoid disturbing the protein interphase. Evaporate the organic extract to dryness under a gentle stream of nitrogen in a water bath maintained at 40°C. Reconstitute the dried extract in 200 μL of mobile phase and vortex for 30 seconds to ensure complete dissolution of the analytes prior to injection [1].
The chromatographic system employs an automated column-switching configuration consisting of two separate HPLC modules. The first module contains a hydrophilic metaacrylate polymer column (25 mm × 4 mm) used for sample clean-up and pre-concentration. The second module contains the analytical column (C18, 150 mm × 4.6 mm, 5 μm particle size) responsible for chromatographic separation of the compounds of interest. The system is equipped with a UV detector set at 215 nm for optimal detection of the butyrophenone derivatives [2] [1].
Diagram: Column-switching HPLC workflow for simultaneous analysis of haloperidol and this compound with metabolites
The mobile phase consists of phosphate buffer (0.02M, pH 4.6), perchloric acid (60%), and acetonitrile in the ratio 54:1:45 (v/v). Filter and degas the mobile phase before use through a 0.45 μm membrane under vacuum. Deliver the mobile phase at a flow rate of 0.6 mL/min maintained by isocratic elution. The column temperature should be maintained at 40°C using a column heater for retention time stability. Program the column-switching valve to direct the effluent from the extraction column to the analytical column after 2.5 minutes, with a total run time of 25 minutes to ensure complete elution of all compounds and potential interfering substances [2] [1].
Establish a calibration curve using spiked plasma standards at concentrations of 1, 5, 10, 25, 50, and 100 ng/mL for all four analytes. Process these calibration standards alongside each batch of patient samples following the identical extraction procedure. The linearity of the method should be confirmed with correlation coefficients (r) greater than 0.999 for all analytes across the specified concentration range. Prepare quality control samples at three concentration levels (low, medium, and high) within the calibration range to monitor assay performance during sample analysis [2] [1].
Assess precision and accuracy through both intra-day and inter-day validation experiments. Intra-day precision should demonstrate coefficient of variation (CV) values less than 3.1% for all analytes, while inter-day precision should maintain CV values below 5.1%. Method accuracy, expressed as relative error, should fall within the range of -5 to 10% for all compounds at all concentration levels. Determine extraction recovery by comparing peak areas of extracted quality control samples with non-extracted standards prepared in mobile phase at equivalent concentrations; recovery rates should consistently range between 96-100% for all analytes [2] [1].
For applications requiring ultra-sensitive detection, such as single-dose pharmacokinetic studies or monitoring of low-concentration samples, the LC-MS method provides significantly lower limits of quantification. Begin with a 2 mL plasma aliquot in a silanized glass tube to minimize analyte adsorption. Add the internal standard (chlorohaloperidol) at an appropriate concentration, followed by 0.5 mL of 1M NaOH to create alkaline conditions. Add 5 mL of extraction solvent (hexane-isoamyl alcohol, 99:1 v/v) and mix vigorously for 15 minutes. Centrifuge at 3000 × g for 10 minutes to separate phases [3].
Transfer the organic layer to a clean tube containing 2 mL of 0.1M HCl. Mix for 10 minutes to back-extract the basic analytes into the acidic aqueous phase. Centrifuge again and carefully remove and discard the organic layer. Add 0.5 mL of 1M NaOH to the aqueous phase to make it alkaline, then add 3 mL of fresh extraction solvent (hexane-isoamyl alcohol, 99:1 v/v) and mix for 10 minutes. Centrifuge and transfer the organic layer to a clean evaporation tube. Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 μL of mobile phase for injection [3].
The liquid chromatography system should be equipped with a narrow-bore analytical column (Nucleosil C18, 150 × 1 mm) to enhance sensitivity through reduced chromatographic dilution. Maintain the column temperature at 35°C throughout the analysis. The mobile phase consists of 2 mM ammonium formate (pH 3.0) and acetonitrile in a 55:45 (v/v) ratio. Deliver the mobile phase at a flow rate of 50 μL/min to maintain optimal electrospray ionization efficiency. The injection volume should be set at 10 μL to balance sensitivity with chromatographic integrity [3].
Diagram: LC-MS method workflow for haloperidol and reduced metabolite analysis
The mass spectrometer should be operated in electrospray ionization positive mode with multiple reaction monitoring (MRM) for optimal specificity. For haloperidol, monitor the transition m/z 376→165, while for reduced haloperidol, monitor m/z 378→165. For the internal standard (chlorohaloperidol), monitor m/z 410→165. Optimize the ion source parameters as follows: capillary voltage 3.5 kV, source temperature 120°C, desolvation temperature 350°C, cone gas flow 50 L/h, and desolvation gas flow 600 L/h. The dwell time for each transition should be set to 100 ms to ensure sufficient data points across chromatographic peaks [3].
The simultaneous determination method has proven particularly valuable in clinical pharmacokinetic studies where understanding the metabolic profile of antipsychotic medications is essential. The ability to quantify both parent compounds and their reduced metabolites allows researchers to characterize individual metabolic phenotypes and identify patients who may be extensive or poor metabolizers of these medications. This approach enables more precise dose optimization based on metabolic capacity rather than standardized dosing regimens [2] [1].
These analytical methods have been successfully applied to investigate clinically significant drug interactions. A notable example is the documented interaction between this compound and levomepromazine, where coadministration of 50 mg/day levomepromazine significantly increased plasma concentrations of both this compound (from 7.3 ± 4.1 to 10.2 ± 4.8 ng/mL) and reduced this compound (from 1.8 ± 1.4 to 4.5 ± 3.3 ng/mL). This interaction is attributed to metabolic inhibition, likely at the CYP2D6 and CYP3A4 enzymatic pathways. Interestingly, thioridazine did not produce this same effect on this compound concentrations, demonstrating the selective nature of metabolic interactions and the importance of specific analytical methods for their detection [5].
When implementing these analytical methods, several practical considerations warrant attention. First, the choice between HPLC-UV and LC-MS platforms should be guided by the specific application requirements, available instrumentation, and required sensitivity. While HPLC-UV methods offer robust performance for routine TDM with therapeutic ranges typically between 1-100 ng/mL, LC-MS methods provide superior sensitivity for research applications requiring quantification below 1 ng/mL [2] [3].
Second, researchers should be aware of potential analytical interference from concomitant medications. The described HPLC method has demonstrated specificity against commonly co-prescribed psychotropic medications, but method verification is recommended when analyzing samples from patients on complex medication regimens. Additionally, the stability of analytes during sample storage and processing should be established, with recommendations to store plasma samples at -70°C and protect extracted samples from light to prevent degradation [1].
Third, the limitations of immunoassay methods for TDM of these compounds should be recognized. Comparative studies have demonstrated that enzyme immunoassay (EIA) methods yield substantially higher values (62-92% for haloperidol and this compound, respectively) compared to HPLC, primarily due to cross-reactivity with reduced metabolites. This highlights the importance of chromatographic separation for accurate quantification of individual analytes in clinical samples [6].
The development and validation of analytical methods for simultaneous determination of haloperidol, this compound, and their reduced metabolites represent significant advances in precision psychiatry. The column-switching HPLC method provides a robust solution for clinical laboratories requiring simultaneous quantification of all four analytes, with excellent precision, accuracy, and specificity demonstrated across the therapeutic concentration range. For applications demanding enhanced sensitivity, the LC-MS method offers superior limits of quantification while maintaining the specificity required for accurate results.
These methods have proven invaluable for therapeutic drug monitoring, pharmacokinetic studies, and drug interaction assessment in clinical practice. Their implementation supports optimized dosing regimens, identification of metabolic phenotypes, and detection of clinically significant drug interactions that impact treatment efficacy and safety. As psychiatric pharmacotherapy continues to evolve toward personalized treatment approaches, these analytical methods will play an increasingly important role in ensuring optimal patient outcomes through precise medication management.
The choice of analytical method is critical, as enzyme immunoassay (EIA) has been shown to overestimate plasma concentrations.
| Method | Principle | Performance and Reliability | Key Considerations |
|---|
| Enzyme Immunoassay (EIA) | Antigen-antibody binding | ↑ Poor accuracy : Significantly overestimates plasma conc. (by ~62% for this compound) [1] [2]. ↑ High precision : Good linear correlation with HPLC (r=0.956) [1] [2]. ↑ Cross-reactivity : Measures parent drug + reduced metabolites [1] [2]. | Not recommended for accurate TDM; be aware of limitations if used. | | High-Performance Liquid Chromatography (HPLC) | Physical separation of analytes | ↑ High accuracy : Specifically measures the parent drug [1] [2]. ↑ Gold standard : Preferred method in most countries [1] [2]. | Recommended for reliable TDM; distinguishes parent drug from metabolites. |
The following workflow outlines the recommended steps for reliable TDM of this compound, from sample collection to clinical decision-making:
This protocol is inferred from the methodological comparison in the search results and standard HPLC practices [1] [2].
Sample Collection
Chromatographic Conditions
Sample Preparation (Liquid-Liquid Extraction)
Validation Parameters
While specific therapeutic reference ranges for this compound are not well-established in the available literature, its pharmacology and comparative clinical data provide essential context.
| Aspect | Details |
|---|---|
| Mechanism of Action | Potent antagonist of dopamine D2 receptors in the mesolimbic pathway; also has affinity for serotonin (5-HT2), alpha-adrenergic, histaminergic, and muscarinic receptors [3]. |
| Primary Indication | Treatment of schizophrenia and other psychotic disorders [3] [4]. |
| Dosage Forms | Available in oral tablets and long-acting depot injections (e.g., this compound decanoate) [5] [4]. |
| Key Clinical Evidence | A Cochrane review of 4 randomized trials (n=117) found this compound decanoate:
Target Audience: Researchers, scientists, and drug development professionals in pharmaceutical analysis and clinical pharmacology
Column-switching HPLC represents an advanced automated sample preparation technique that enables direct injection of biological samples through online purification and concentration of analytes. This technology is particularly valuable for therapeutic drug monitoring (TDM) and pharmacokinetic studies of antipsychotic medications like bromperidol. The method utilizes multiple chromatographic columns connected via switching valves, allowing for transfer of target analytes between different separation environments within a single analytical run [1]. For neuroleptic drugs such as this compound, which require monitoring at low nanogram concentrations in biological matrices, column-switching HPLC offers significant advantages including reduced sample preparation time, minimized manual handling errors, and improved analytical sensitivity [2] [3]. This document provides detailed application notes and protocols for this compound analysis using this sophisticated technology.
Column-switching HPLC technology operates through a coordinated system of multi-channel switching valves that redirect the flow of mobile phase, enabling the transfer of eluate from a primary pretreatment column to a secondary analytical column at specific time points [1]. This configuration allows for automated online sample clean-up, concentration, and separation in a single integrated process.
A typical column-switching HPLC system for this compound analysis includes:
The column-switching approach offers several significant benefits for this compound analysis:
An early column-switching method demonstrated effective determination of this compound in dog and human sera with impressive sensitivity [2].
Table 1: Historical Method Parameters for this compound Determination in Serum
| Parameter | Specification |
|---|---|
| Sample Volume | Serum (exact volume not specified) |
| Extraction | Hexane-chloroform with trifluperidol as internal standard |
| Capture Column | TSK gel PW precolumn (hydrophilic metaacrylate polymer) |
| Analytical Column | TSK gel ODS-80TM (reversed-phase) |
| Detection | UV detection |
| Limit of Detection | 0.3 ng/mL serum |
| Precision | Standard deviation ≤3% |
| Linear Range | 2.7-16.0 ng/mL (tested range) |
A more comprehensive method was developed for simultaneous analysis of this compound, haloperidol, and their reduced metabolites [5] [6].
Table 2: Simultaneous Determination of Haloperidol and this compound with Metabolites
| Parameter | Specification |
|---|---|
| Sample Volume | 1 mL plasma |
| Extraction | Chloroform-hexane (30:70, v/v) liquid-liquid extraction |
| Capture Column | Hydrophilic metaacrylate polymer column |
| Analytical Column | C18 reversed-phase |
| Mobile Phase | Phosphate buffer (0.02M, pH 4.6)-perchloric acid (60%)-acetonitrile (54:1:45, v/v) |
| Flow Rate | 0.6 mL/min |
| Detection | UV at 215 nm |
| Linear Range | 1-100 ng/mL for all compounds |
| Linearity | r > 0.999 |
| Intra-day CV | This compound: <2.4%; Reduced this compound: <2.5% |
| Inter-day CV | This compound: 2.6%; Reduced this compound: 4.4% |
| Relative Error | -5 to 10% |
| Mean Recovery | 96-100% |
| LOQ | 1.0 ng/mL for each compound |
This method demonstrated excellent specificity with respect to commonly prescribed psychotropic drugs, making it suitable for TDM in patients receiving both haloperidol and this compound [5] [6].
A prototype automated column-switching system addressed common challenges in radiometabolite analysis for PET radiotracers, with applications for this compound decanoate studies [3].
Diagram 1: Automated column-switching HPLC workflow for this compound analysis
This advanced system featured pressure monitoring and automatic back-flushing capabilities to prevent column over-pressurization, a common problem in traditional systems [3]. The configuration included:
Liquid-Liquid Extraction Method [5] [6]:
System Setup [3]:
Mobile Phase Preparation:
Column Conditioning:
Sample Loading:
Analyte Transfer:
Chromatographic Separation:
Detection:
System Re-equilibration:
For regulatory acceptance, the following validation parameters should be established [5]:
Column-switching HPLC methods for this compound analysis have several important applications:
The developed methods enable precise TDM for patients receiving this compound therapy, particularly important given the narrow therapeutic index of typical antipsychotics [5] [7]. Simultaneous measurement of parent drug and metabolites provides insights into metabolic status and potential drug-drug interactions.
The robust sensitivity and specificity of column-switching HPLC support comprehensive pharmacokinetic characterization, including:
Recent developments focus on LC-MS/MS integration with column-switching systems for enhanced sensitivity and metabolite identification [7] [8]. These advanced platforms support:
While UV detection provides adequate sensitivity for this compound TDM, transfer to LC-MS/MS platforms offers enhanced capabilities [7] [8]:
Column-switching HPLC represents a robust, automated approach for this compound analysis in biological matrices. The technology provides significant advantages for routine TDM and pharmacokinetic studies through simplified sample preparation, enhanced sensitivity, and improved reproducibility. The protocols outlined in this document provide researchers with validated methods for implementation in drug development and clinical monitoring contexts. Future directions include increased integration with mass spectrometric detection and expanded multi-analyte capabilities for comprehensive antipsychotic therapeutic drug monitoring.
Bromperidol is a typical antipsychotic medication belonging to the butyrophenone class that is primarily used in the treatment of schizophrenia and other psychotic disorders. As a potent dopamine D₂ receptor antagonist, this compound exerts its therapeutic effects by mitigating the overactive dopaminergic transmission in the mesolimbic pathway, which is associated with positive symptoms of schizophrenia such as hallucinations and delusions [1]. The pharmacological profile of this compound shows close structural and functional similarity to haloperidol, another well-known butyrophenone antipsychotic, though each compound has distinct metabolic pathways and clinical considerations [2].
Therapeutic Drug Monitoring (TDM) of this compound is clinically essential due to its narrow therapeutic index and significant interindividual variability in pharmacokinetics. Additionally, this compound is often administered in combination with other antipsychotics, including haloperidol, when monotherapy fails to adequately control psychotic symptoms [2]. The reduced metabolite of this compound has demonstrated pharmacological activity on dopamine D₂ receptors, with research showing a correlation between plasma concentrations of reduced this compound and prolactin response [2]. This underscores the importance of monitoring both the parent drug and its metabolites to optimize therapeutic efficacy while minimizing adverse effects such as extrapyramidal symptoms and other potential side effects [2] [1].
The following workflow illustrates the complete sample preparation process for this compound extraction from serum samples:
Figure 1: Workflow for liquid-liquid extraction of this compound from serum samples
Step-by-step extraction procedure:
HPLC Analysis Parameters [2] [3] [5]:
Table 1: Chromatographic Retention Times for this compound and Related Compounds
| Compound | Retention Time (minutes) | Detection Wavelength (nm) |
|---|---|---|
| This compound | ~8-10 | 215 |
| Reduced this compound | ~6-8 | 215 |
| Haloperidol | ~7-9 | 215, 245 |
| Reduced haloperidol | ~5-7 | 215 |
| Internal Standard (trifluperidol) | ~9-11 | 215, 254 |
| Internal Standard (droperidol) | ~6-8 | 254 |
The liquid-liquid extraction method followed by HPLC analysis has been extensively validated for the determination of this compound in serum samples. The method demonstrates excellent sensitivity with a limit of quantification (LOQ) of 1.0 ng/mL for each compound, which is sufficient for monitoring therapeutic concentrations typically observed in clinical practice [2] [3]. The method exhibits outstanding linearity across the concentration range of 1-100 ng/mL with correlation coefficients (r) greater than 0.999, ensuring accurate quantification across the therapeutic range [2] [3].
Table 2: Precision and Accuracy Data for this compound Determination in Serum
| Compound | Concentration (ng/mL) | Intra-day CV (%) | Inter-day CV (%) | Relative Error (%) | Mean Recovery (%) |
|---|---|---|---|---|---|
| This compound | 1 | 2.4 | 2.6 | -5 to 10 | 96-100 |
| 20 | 2.4 | 2.6 | -5 to 10 | 96-100 | |
| 100 | 2.4 | 2.6 | -5 to 10 | 96-100 | |
| Reduced this compound | 1 | 2.5 | 4.4 | -5 to 10 | 96-100 |
| 20 | 2.5 | 4.4 | -5 to 10 | 96-100 | |
| 100 | 2.5 | 4.4 | -5 to 10 | 96-100 |
The extraction efficiency of the method is excellent, with mean recoveries ranging from 96-100% for both this compound and its reduced metabolite [2] [3]. The method has demonstrated specificity with no interference from commonly co-prescribed psychotropic medications or endogenous serum components [2] [3]. The inclusion of column-switching technology in the automated HPLC system provides an additional clean-up step, further enhancing method specificity and prolonging analytical column lifetime [2] [3].
While the liquid-liquid extraction method described remains robust and reliable, contemporary analytical laboratories are increasingly adopting LC-MS/MS techniques for antipsychotic drug monitoring. Recent methods have focused on simultaneous quantification of multiple antipsychotics, with one 2024 study developing an LC-MS/MS method for 16 antipsychotics approved in Japan and 4 drug metabolites [6]. These advanced methods offer enhanced sensitivity and specificity, with LOQs reaching sub-nanogram per milliliter levels, and capacity for high-throughput analysis [6].
The sample preparation in modern methods has also evolved, with some laboratories implementing solid-phase extraction (SPE) or dilute-and-shoot approaches to reduce analysis time and solvent consumption [6]. However, liquid-liquid extraction remains popular due to its effective sample clean-up and cost-effectiveness, particularly in laboratories with limited access to sophisticated SPE or LC-MS/MS instrumentation [2] [5] [6].
Recent research has also expanded our understanding of this compound's metabolic fate in humans. Unlike in rats and dogs where oxidative N-dealkylation predominates, the major metabolic pathway in humans involves formation of an O-glucuronide conjugate of the intact drug, with 70-75% of urinary radioactivity associated with this conjugate after administration of 14C-bromperidol to human volunteers [7]. This species-specific metabolic profile highlights the importance of human studies for accurate TDM protocol development.
The liquid-liquid extraction protocol coupled with HPLC analysis provides a robust, validated method for the determination of this compound and its reduced metabolite in human serum samples. The method offers excellent precision, accuracy, and sensitivity across the therapeutic concentration range, making it suitable for both routine therapeutic drug monitoring and pharmacokinetic studies. The column-switching capability enhances method robustness by providing automated sample clean-up, while the carefully optimized extraction procedure ensures efficient recovery of analytes with minimal matrix interference.
As antipsychotic polypharmacy becomes increasingly common in clinical practice, with approximately 55% of patients in Japan receiving combination antipsychotics [6], reliable methods for simultaneous quantification of multiple antipsychotics and their active metabolites become increasingly valuable for optimizing therapeutic outcomes and minimizing adverse effects. The fundamental extraction and chromatographic principles outlined in this protocol provide a solid foundation for developing comprehensive antipsychotic monitoring programs in both research and clinical settings.
Bromperidol is a typical antipsychotic drug from the butyrophenone class, used primarily in the management of schizophrenia and other psychotic disorders. As with most neuroleptic agents, a significant proportion of this compound binds to plasma proteins in the bloodstream, which directly influences its free fraction, volume of distribution, and ultimately its therapeutic efficacy and potential toxicity. Understanding and quantifying this compound's protein binding is therefore essential for accurate therapeutic drug monitoring (TDM), pharmacokinetic studies, and personalized dosing regimens in clinical practice [1] [2].
This document provides detailed application notes and experimental protocols for the determination of this compound protein binding. We focus on robust analytical techniques, primarily liquid-liquid extraction (LLE) combined with high-performance liquid chromatography (HPLC), which has been validated for the simultaneous quantification of this compound and its reduced metabolite in biological matrices [3]. The methods outlined herein are designed for researchers and laboratory professionals involved in antipsychotic drug development and bioanalysis.
The most extensively documented method for this compound quantification in plasma involves HPLC with UV detection, which can be effectively applied to protein binding studies.
Table 1: HPLC-UV Method Parameters for this compound Determination
| Parameter | Specification |
|---|---|
| Sample Volume | 1 mL plasma |
| Extraction Method | Liquid-Liquid Extraction (LLE) |
| Extraction Solvent | Chloroform-hexane (30:70, v/v) |
| Clean-up Column | Hydrophilic metaacrylate polymer |
| Analytical Column | C₁₈ |
| Mobile Phase | Phosphate buffer (0.02 M, pH 4.6) : perchloric acid (60%) : acetonitrile (54:1:45, v/v) |
| Flow Rate | 0.6 mL/min |
| Detection Wavelength | 215 nm |
| Linearity Range | 1–100 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL for each compound |
This method demonstrates excellent performance characteristics, with intra-day coefficient of variation (CV) for this compound below 2.4% and inter-day CV at 2.6%, ensuring high precision and reproducibility. The sample preparation involves a multi-step process to separate protein-bound from unbound drug fractions [3].
While not explicitly documented for this compound in the available literature, UHPLC-MS/MS represents the current gold standard for TDM of antipsychotics and is highly recommended for protein binding studies due to its superior sensitivity and specificity [2].
Table 2: Advantages of UHPLC-MS/MS for Antipsychotic Analysis
| Feature | Advantage for Protein Binding Studies |
|---|---|
| High Sensitivity | Enables accurate quantification of low free drug concentrations |
| Specificity | Distinguishes parent drug from metabolites and matrix interferents |
| Multi-analyte Capacity | Simultaneous quantification of this compound and its metabolites |
| Wide Dynamic Range | Suitable for varying concentration levels in binding experiments |
| Matrix Effect Management | Advanced compensation techniques for complex biological samples |
For laboratories equipped with UHPLC-MS/MS capabilities, method transfer and validation from the established HPLC-UV protocol is strongly advised to leverage these analytical advantages [2].
Principle: Equilibrium dialysis separates protein-bound and unbound drug fractions through a semi-permeable membrane, allowing for the determination of free drug concentration.
Materials and Reagents:
Procedure:
Calculations:
This protocol leverages the validated method for simultaneous determination of this compound and its reduced metabolite [3], which is particularly valuable for comprehensive pharmacokinetic profiling.
Materials and Reagents:
Procedure:
Sample Preparation:
Chromatographic Conditions:
System Suitability Testing:
The following diagram illustrates the complete analytical workflow from sample preparation to data analysis:
For reliable protein binding data, thorough method validation is essential. The established HPLC-UV method for this compound has demonstrated [3]:
Quality control measures should include:
Accurate determination of this compound protein binding facilitates several critical applications:
Therapeutic Drug Monitoring (TDM): Understanding protein binding helps interpret total drug concentrations in patient plasma, supporting dose optimization and minimizing adverse effects [2].
Drug-Drug Interaction Studies: this compound may interact with other protein-bound drugs (e.g., warfarin, phenytoin), potentially altering free concentrations of either compound.
Pharmacokinetic Modeling: Protein binding data are essential parameters for developing robust population pharmacokinetic models.
Personalized Medicine: Individual variations in plasma protein levels (e.g., in renal or hepatic impairment) can significantly alter this compound's free fraction, necessitating adjusted dosing regimens.
The HPLC-UV method with liquid-liquid extraction and column-switching provides a robust, validated approach for determining this compound protein binding. Implementation of this protocol enables reliable quantification of free and protein-bound drug fractions, supporting informed decisions in both clinical practice and drug development. For laboratories with advanced instrumentation, adaptation to UHPLC-MS/MS is recommended to enhance sensitivity and throughput while maintaining the fundamental principles of the extraction and separation methodology described herein.
This compound is a typical antipsychotic drug belonging to the butyrophenone class that has been used in the treatment of schizophrenia and other psychiatric disorders. Understanding its metabolic fate is crucial for predicting drug interactions, individualizing dosing regimens, and explaining interpatient variability in therapeutic response. The metabolic profile of this compound exhibits significant interspecies differences, which must be considered when extrapolating preclinical data to humans. These application notes provide a comprehensive overview of this compound metabolism, detailed experimental protocols for studying its biotransformation, and visual representations of key metabolic pathways.
Research has demonstrated that bromperid undergoes complex biotransformation involving multiple metabolic pathways, with notable differences between humans and animal models. While oxidative N-dealkylation represents the primary metabolic pathway in rats and dogs, humans predominantly form direct conjugates of the parent drug [1] [2]. These application notes synthesize the current understanding of this compound metabolism and provide standardized protocols for investigating its biotransformation in preclinical and clinical settings.
The metabolism of this compound displays marked species differences that must be considered in drug development and safety assessment. Following administration of radiolabeled this compound to various species, significant differences in excretion patterns and metabolic profiles have been observed:
In humans, 28-50% of the administered dose was excreted in urine while 18-46% was eliminated in feces over a 13-day period, demonstrating relatively slow elimination [2] [3]. The major metabolic pathway in humans involves direct conjugation of intact this compound, with approximately 70-75% of urinary radioactivity associated with the O-glucuronide conjugate of the parent drug [3].
In rats, only 23-29% of the administered dose was excreted in urine, with 38-45% eliminated in feces over 7 days [3]. Unlike humans, rats primarily metabolize this compound through oxidative N-dealkylation, resulting in the formation of p-fluorophenylacetic acid and its glycine conjugate [1].
In dogs, 39-74% of the administered dose was excreted in urine and 26-43% in feces over 7 days [3]. Dogs share the N-dealkylation pathway observed in rats, with minimal formation of the direct conjugates that characterize human metabolism [1] [2].
A particularly important novel metabolite was identified in human studies—an O-glucofuranosiduronolactone conjugate of this compound that accounts for approximately 50% of total urinary metabolites in humans [1]. This unique metabolite is not formed to any appreciable extent in rats or dogs, highlighting the species-specific metabolism of this compound and the limitations of animal models in predicting human metabolism.
This compound undergoes several parallel biotransformation pathways mediated by specific enzyme systems:
N-dealkylation pathway: This oxidative pathway cleaves the this compound molecule, producing 4-fluorophenylacetic acid (FBPA) and its glycine conjugate as terminal metabolites [1]. In vitro studies using human cytochrome P450 isoenzymes have demonstrated that CYP3A4 exclusively catalyzes the N-dealkylation of this compound and its reduced metabolite [4]. Other cytochrome P450 isoenzymes including CYP1A2, CYP2C19, and CYP2D6 do not significantly contribute to this metabolic pathway [4].
Direct conjugation pathway: In humans, a substantial portion of this compound undergoes direct conjugation, forming an O-glucofuranosiduronolactone conjugate that represents the major urinary metabolite [1]. This pathway preserves the structural integrity of the parent molecule while increasing its water solubility for renal excretion.
Reduction-oxidation pathways: this compound can undergo reversible reduction to form reduced this compound, which can subsequently be reoxidized back to the parent compound [4]. CYP3A4 also catalyzes the dehydration of this compound to form This compound 1,2,3,6-tetrahydropyridine and the oxidation of this compound to This compound pyridinium [4].
Transport mechanisms: Beyond metabolism, this compound has been identified as a substrate for P-glycoprotein (ABCB1), an ATP-binding cassette transporter that significantly influences drug disposition [5]. This efflux transporter limits this compound's bioavailability by pumping it out of intestinal epithelial cells, hepatocytes, and the blood-brain barrier, potentially affecting both therapeutic efficacy and toxicity profiles.
Table 1: Comparative Excretion Patterns of this compound Across Species
| Species | Urinary Excretion | Fecal Excretion | Study Duration | Major Metabolic Pathway |
|---|---|---|---|---|
| Human | 28-50% | 18-46% | 13 days | Direct conjugation |
| Rat | 23-29% | 38-45% | 7 days | Oxidative N-dealkylation |
| Dog | 39-74% | 26-43% | 7 days | Oxidative N-dealkylation |
Table 2: Cytochrome P450 Isoenzymes Involved in this compound Metabolism
| Enzyme | Reaction Catalyzed | Relative Contribution | Inhibitors | Inducers |
|---|---|---|---|---|
| CYP3A4 | N-dealkylation, Dehydration, Oxidation of reduced this compound | Primary | Troleandomycin, Erythromycin | Dexamethasone |
| CYP1A2 | Not involved | None | - | - |
| CYP2C19 | Not involved | None | - | - |
| CYP2D6 | Not involved | None | - | - |
Table 3: Key Metabolites of this compound and Their Characteristics
| Metabolite | Structure | Forming Enzyme | Species Prevalence | Relative Abundance |
|---|---|---|---|---|
| O-glucofuranosiduronolactone conjugate | Intact this compound with sugar moiety | UGT enzymes | Primarily human | ~50% of urinary metabolites in humans |
| p-Fluorophenylacetic acid (FBPA) | N-dealkylation product | CYP3A4 | Rat, dog | Major in rodents and canines |
| Glycine conjugate of FBPA | FBPA conjugated with glycine | Glycine N-acyltransferase | Rat, dog | Secondary metabolite |
| This compound 1,2,3,6-tetrahydropyridine | Dehydration product | CYP3A4 | All species studied | Minor metabolite |
| Reduced this compound | Reduced form | Carbonyl reductases | All species studied | Reversible metabolite |
Purpose: To identify the specific cytochrome P450 enzymes involved in this compound metabolism and characterize the resulting metabolites.
Materials and Reagents:
Methodology:
Incubation Preparation: Prepare incubation mixtures containing hepatic microsomes (0.5 mg protein/mL), phosphate buffer (0.1 M, pH 7.4), and this compound (10-50 μM) in a total volume of 0.5 mL [4] [6].
Inhibition Studies: Pre-incubate microsomes with specific CYP inhibitors for 10 minutes prior to substrate addition. Include troleandomycin (50 μM) for CYP3A4 inhibition studies [6].
Immunoinhibition: For rat studies, incubate microsomes with anti-rat CYP3A2 serum or control serum for 30 minutes at room temperature prior to metabolic reactions [6].
Reaction Initiation: Start metabolic reactions by adding NADPH-regenerating system (1 mM final concentration).
Incubation Conditions: Incubate at 37°C for 30-60 minutes with gentle shaking.
Reaction Termination: Stop reactions by adding 1 mL of ice-cold acetonitrile with internal standard.
Sample Processing: Centrifuge at 10,000 × g for 10 minutes, collect supernatant for analysis.
Analytical Measurement: Analyze metabolites using LC-MS/MS with multiple reaction monitoring (MRM) transitions specific to this compound and its metabolites.
Validation Parameters:
Purpose: To definitively identify which human cytochrome P450 isoenzymes metabolize this compound.
Experimental System:
Procedure:
Incubation Setup: Prepare individual incubation mixtures containing each recombinant CYP enzyme (10-50 pmol CYP) [4].
Substrate Addition: Add this compound at therapeutic concentration (10 μM).
Reaction Conditions: Incubate with NADPH-regenerating system for 30 minutes at 37°C.
Metabolite Identification: Monitor formation of specific metabolites:
Activity Calculation: Quantify metabolite formation rates and normalize to positive control substrates for each CYP enzyme.
Data Interpretation:
Radioimmunoassay Protocol:
Principle: This method utilizes antisera generated in rabbits against a haloperidol-bovine serum albumin conjugate to quantitatively detect this compound in biological samples [7].
Procedure:
Sample Preparation: Alkalinize 0.5-1.0 mL plasma or urine with 0.1 mL of 1N NaOH.
Extraction: Add 5 mL of diethyl ether, vortex for 10 minutes, and centrifuge at 2000 × g for 5 minutes.
Extract Collection: Freeze aqueous phase in dry ice-acetone bath, pour organic layer into clean tubes.
Evaporation: Evaporate ether under nitrogen stream at 40°C.
Reconstitution: Reconstitute residue in 0.5 mL assay buffer.
Immunoassay:
Calculation: Determine this compound concentration using a standard curve (0.5-150 ng/mL) [7].
Method Performance:
Cross-reactivity Considerations:
The metabolic profiling of this compound has significant implications for clinical practice and pharmaceutical research. Understanding that CYP3A4 serves as the primary metabolic enzyme for this compound explains its potential for drug-drug interactions with CYP3A4 inhibitors (e.g., ketoconazole, erythromycin) or inducers (e.g., rifampicin, carbamazepine) [4] [6]. The identification of this compound as a P-glycoprotein substrate further predicts interactions with transporter inhibitors, which may increase this compound penetration into the central nervous system and enhance both efficacy and toxicity [5].
The species differences in this compound metabolism highlight the importance of appropriate model selection in preclinical drug development. The limited formation of the major human metabolite (O-glucofuranosiduronolactone conjugate) in rats and dogs suggests that these animal models may not fully predict human metabolic patterns, potentially underestimating the exposure to direct conjugates of the parent drug [1] [2] [3].
From a clinical monitoring perspective, the development of a sensitive radioimmunoassay with a detection limit of 0.5 ng/mL enables therapeutic drug monitoring of this compound in clinical settings [7]. However, researchers should be aware of the approximately 25% cross-reactivity with dehydrothis compound, which may lead to overestimation of parent drug concentrations if this metabolite is present in significant quantities [7].
This compound undergoes complex species-dependent metabolism characterized by significant differences between humans and preclinical models. While oxidative N-dealkylation mediated by CYP3A4 represents the primary pathway in rats and dogs, humans predominantly form direct conjugates of the parent drug, particularly an O-glucofuranosiduronolactone conjugate that accounts for approximately 50% of urinary metabolites. The exclusive involvement of CYP3A4 in this compound's oxidative metabolism creates significant potential for drug interactions, while its status as a P-glycoprotein substrate further influences its disposition and tissue distribution.
These application notes provide comprehensive methodologies for investigating this compound metabolism, including detailed protocols for in vitro studies using hepatic microsomes and recombinant enzyme systems, as well as analytical methods for quantifying this compound and its metabolites. The standardized approaches outlined herein will support consistent experimental design across laboratories and facilitate the generation of comparable metabolic data for drug development and clinical optimization of this compound therapy.
This application note summarizes and compares two established chromatographic methods for the determination of bromperidol in biological matrices, providing a foundation for method development and validation.
1. Liquid-Liquid Extraction (LLE) and Automated Column-Switching HPLC-UV This method enables the simultaneous determination of this compound, haloperidol, and their reduced metabolites [1] [2].
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS offers high sensitivity and specificity, suitable for forensic analysis and TDM [3]. A similar approach is recognized as the gold standard for antipsychotic drug monitoring due to its superior resolution and ability to distinguish structurally similar compounds [4].
The table below summarizes the core characteristics of these two methods for easy comparison:
| Feature | HPLC-UV with Column-Switching | LC-MS/MS |
|---|---|---|
| Analytes | This compound, Haloperidol & their reduced metabolites [1] [2] | This compound (can be part of multi-analyte panels) [6] [3] |
| Sample Matrix | Plasma [1] [2] | Serum, Blood, Urine, Vitreous Humour [5] [3] |
| Sample Prep | Liquid-Liquid Extraction (LLE) [1] [2] | LLE or Protein Precipitation [5] |
| Detection | UV (215 nm) [1] [2] | Tandem Mass Spectrometry (MRM) [3] |
| LOQ | 1.0 ng/mL [1] [2] | 0.3 ng/mL (LOD, for a specific method) [5] |
| Key Advantage | Simultaneous quantification of parent drugs and key metabolites [1] [2] | High sensitivity and specificity; multi-analyte capability [4] [6] |
The following protocol is adapted from a published method for the simultaneous determination of this compound and haloperidol, detailing the steps for execution and key validation parameters [1] [2].
1. Reagents and Chemicals
2. Solution Preparation
3. Sample Preparation (Liquid-Liquid Extraction)
4. Instrumentation and Chromatographic Conditions
5. Method Validation Procedures The following validation experiments should be performed, guided by international standards (e.g., FDA, EMA) [4].
The following diagrams outline the logical workflow of method development and the context of TDM in clinical practice.
Diagram 1: Bioanalytical Method Development Workflow. This flowchart outlines the key stages in developing a validated method for this compound quantification.
Diagram 2: Therapeutic Drug Monitoring Feedback Loop. This diagram illustrates the role of analytical measurement in optimizing patient drug dosage.
Bromperidol is a typical antipsychotic drug used in the treatment of schizophrenia and other psychiatric disorders. Therapeutic Drug Monitoring (TDM) is essential for optimizing its efficacy and minimizing side effects. This document provides detailed application notes and protocols for sample preparation and chromatographic analysis of this compound from biological matrices, incorporating both established and advanced methodologies [1] [2].
The protocols outlined herein are designed for researchers, scientists, and drug development professionals requiring reliable analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and drug development applications. Methods include automated column-switching High-Performance Liquid Chromatography (HPLC) and liquid-liquid extraction (LLE) techniques [1] [2].
The following table summarizes key analytical performance data for this compound determination across published methods:
Table 1: Performance Data of Analytical Methods for this compound Determination
| Method | Linear Range (ng/mL) | Limit of Quantification (ng/mL) | Precision (CV%) | Recovery (%) | Reference |
|---|
| Column-Switching HPLC (with haloperidol and reduced metabolites) | 1-100 | 1.0 | Intra-day: <2.4% Inter-day: 2.6% | 96-100 | [1] | | Automated Column-Switching HPLC | 2.7-16.0 | 0.3 | <3% | Satisfactory (exact value not specified) | [2] | | Wide-Bore Capillary GC with NPD | Varies by extraction | Not specified | Not specified | Not specified | [3] |
This method enables simultaneous quantification of haloperidol, this compound, and their reduced metabolites from plasma samples [1] [4].
This method provides a simple and rapid determination of this compound in dog and human sera [2].
This method provides an alternative approach for sample preparation applicable to this compound analysis.
Contemporary approaches emphasize automation to minimize human error and enhance reproducibility:
The following diagram illustrates the complete experimental workflow for this compound sample preparation and analysis using the liquid-liquid extraction and column-switching HPLC method:
Figure 1: Experimental workflow for this compound analysis using liquid-liquid extraction and automated column-switching HPLC [1] [4]
Table 2: Critical Parameters for Method Optimization
| Parameter | Optimal Condition | Impact on Analysis |
|---|---|---|
| Extraction Solvent | Chloroform-hexane (30:70, v/v) | High recovery (96-100%) with minimal interference |
| Sample Volume | 1 mL plasma | Sufficient for LOQ of 1 ng/mL |
| Internal Standard | Trifluperidol | Corrects for procedural variability |
| Mobile Phase pH | 4.6 (phosphate buffer) | Optimal separation and peak shape |
| Detection Wavelength | 215 nm | High sensitivity for this compound and metabolites |
For regulatory acceptance, the following validation parameters should be assessed:
The described methods are suitable for TDM in patients receiving this compound, particularly:
The protocols presented herein provide robust and validated methods for the determination of this compound in biological samples. The automated column-switching HPLC method with liquid-liquid extraction offers high sensitivity, specificity, and reproducibility for routine analysis in pharmacokinetic studies and therapeutic drug monitoring. Recent advancements in automated sample preparation further enhance the reliability and efficiency of these methods, aligning with modern analytical chemistry practices [1] [2] [6].
What are Extrapyramidal Symptoms (EPS) and why do they occur with this compound? EPS are drug-induced movement disorders caused primarily by the blockade of dopamine D2 receptors in the nigrostriatal pathway of the brain [1]. This compound, a first-generation typical antipsychotic of the butyrophenone class, is a potent D2 receptor antagonist [2] [3]. This mechanism, while responsible for its therapeutic antipsychotic effects, also leads to a high incidence of EPS by disrupting dopaminergic control of motor function [1] [4].
What are the primary risk factors for developing EPS on this compound? Key risk factors have been identified through clinical studies, which should guide patient stratification and monitoring protocols.
How do the kinetic binding properties of an antipsychotic influence its EPS profile? Emerging research indicates that a drug's association rate to the D2 receptor is a critical predictor of EPS liability, challenging the older "fast-off" hypothesis [5]. The following table summarizes the kinetic parameters and EPS liability for various antipsychotics, illustrating how this compound compares to other agents.
Table 1: Antipsychotic Drug Binding Kinetics at the Dopamine D2 Receptor and EPS Liability
| Antipsychotic Drug | Typology | Association Rate (kon x 10⁷ M⁻¹min⁻¹) | Dissociation Half-Life (t₁/₂, min) | Reported EPS Liability |
|---|---|---|---|---|
| This compound | Typical (FGA) | Data not available in study | Data not available in study | High [4] [6] |
| Haloperidol | Typical (FGA) | 9.2 | ~9.3 | High |
| Clozapine | Atypical (SGA) | 0.067 | ~5.1 | Low |
| Olanzapine | Atypical (SGA) | 1.4 | ~6.4 | Low-Moderate |
| Risperidone | Atypical (SGA) | 4.2 | ~25.3 | Moderate-High |
Data adapted from Sykes et al. (2017). All kinetics measured at 37°C [5].
Drugs with a slower net reversal of receptor blockade (a function of both association and dissociation rates within the synaptic microenvironment) show a stronger correlation with high EPS incidence [5]. This model more accurately predicts clinical outcomes than equilibrium affinity or dissociation rate alone.
Objective: To determine the association (kon) and dissociation (koff) rates of this compound at the human dopamine D2 receptor (hD2LR) using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay [5].
Methodology:
Objective: To evaluate the potential of a new chemical entity or this compound to induce acute EPS in a pre-clinical setting.
Methodology:
The diagram below illustrates the current understanding of the neurobiological mechanisms underlying this compound's therapeutic and EPS-inducing effects, integrating the role of D2 receptor kinetics.
This diagram outlines the primary signaling pathways involved in this compound's action. Its therapeutic effect is mediated through D2 receptor blockade in the mesolimbic pathway, reducing positive psychotic symptoms [7] [2]. Conversely, the adverse EPS are primarily caused by D2 blockade in the nigrostriatal pathway. This disrupts the normal inhibitory control on striatal cholinergic interneurons, leading to their disinhibition and increased acetylcholine release. The resulting imbalance between dopamine and acetylcholine neurotransmission is a key factor in the emergence of movement disorders [1] [7]. As the diagram highlights via a dashed line, recent research indicates that a drug's kinetic binding properties, particularly its association rate (kon) which influences the slow net reversal of D2 blockade, are a critical determinant of its EPS liability [5].
Challenge: High incidence of acute dystonia in a pre-clinical model.
Challenge: Differentiating EPS from underlying disease symptoms in an animal behavior model.
Challenge: A candidate drug has high in vitro D2 affinity, and you need to predict its EPS risk.
Q1: What is the "activating effect" of this compound, and what is its clinical evidence? The "activating effect" refers to observations that this compound may have a faster onset of action and can produce an energizing or alerting effect in some patients, as opposed to sedation [1]. This is noted in its preliminary review, where its overall efficacy was found to be similar to or slightly better than haloperidol, with a frequently reported faster onset of action [1].
Q2: What is the neurobiological mechanism behind this effect? this compound's primary mechanism is antagonism of dopamine D2 receptors in the brain [2]. This action mitigates the overactive dopaminergic signaling in the mesolimbic pathway, which is associated with positive symptoms of schizophrenia [2]. The specific reason for its activating profile, compared to other typical antipsychotics, is not fully detailed in the available literature. However, its distinct pharmacological profile may result in a different pattern of neuronal modulation.
The following diagram outlines the primary mechanism of action of this compound and the hypothesized pathway for its activating effect.
For a research context, understanding how this compound compares to other antipsychotics is crucial. The table below summarizes key comparative data, which is largely based on studies of its depot formulation (this compound decanoate).
Table: Comparative Clinical Data for this compound (from Cochrane Review of Depot Formulations) [3]
| Outcome Measure | This compound Decanoate vs. Placebo | This compound Decanoate vs. Other Depot Antipsychotics (e.g., Fluphenazine, Haloperidol decanoate) |
|---|---|---|
| Global State: Relapse | Not estimable (No trial reported) | Risk Ratio (RR): 3.92 (95% CI 1.05 to 14.60). Suggests a higher relapse rate with this compound. |
| Global State: Hospital Admission | Not estimable (No trial reported) | Risk Ratio (RR): 1.72 (95% CI 0.7 to 4.24). Not statistically significant, but trend for more admissions. |
| Leaving Study Early | No clear difference from placebo. | Participants left the this compound group more frequently (RR 2.17, CI 1.00 to 4.73). |
| Adverse Effects (e.g., EPS) | No clear differences for specific effects like akathisia or tremor. | Incidence of movement disorders was similar between groups (RR 0.74, CI 0.47 to 1.17). |
| Evidence Quality | Very Low to Low | Low |
Q3: What are key methodological considerations for studying this compound's effects? When designing experiments to investigate the activating properties of this compound, consider these factors based on the available literature:
Q4: What are the primary safety and tolerability concerns to monitor? this compound's side effect profile is consistent with a typical antipsychotic. Key adverse effects to monitor in a research setting are summarized below.
Table: this compound Safety Profile for Research Monitoring [2] [4]
| Category | Specific Adverse Effects | Notes for Researchers |
|---|---|---|
| Extrapyramidal Symptoms (EPS) | Tremors, rigidity, bradykinesia, akathisia, tardive dyskinesia. | Common due to D2 blockade in nigrostriatal pathway. May require concomitant medication in studies. |
| Anticholinergic Effects | Dry mouth, blurred vision, constipation, urinary retention. | Caused by blockade of muscarinic receptors. |
| Other Common Effects | Sedation (also common), orthostatic hypotension, weight gain. | Weight gain can lead to metabolic syndrome; regular monitoring advised. |
| Serious Effects | Neuroleptic Malignant Syndrome (NMS), QT prolongation on ECG. | NMS is life-threatening; QT prolongation requires cardiac monitoring, especially with pre-existing conditions. |
| Hormonal Effects | Hyperprolactinemia (e.g., menstrual disturbances, gynecomastia). | Caused by D2 blockade in the pituitary. |
Scenario: A subject in your trial experiences significant activation and akathisia.
Scenario: A subject shows a lack of response, and you suspect non-adherence or rapid metabolism.
The following table summarizes evidence on analytical techniques for antipsychotic TDM, which is directly applicable to Bromperidol. Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS) is identified as the most robust method [1].
| Feature | UHPLC-MS/MS | Alternative/Complementary Techniques |
|---|---|---|
| Status | Gold standard; most robust and reliable method [1] | Automated immunoassay platforms (e.g., Alinity C) [1] |
| Key Advantages | High sensitivity and specificity; superior resolution; faster run times; ability to simultaneously quantify parent drug and active metabolites [1] | Easier to use and integrate into routine clinical workflows [1] |
| Key Limitations | Logistical barriers (e.g., cost, need for skilled personnel) [1] | May lack analytical specificity, especially for metabolite detection [1] |
| Sample Matrices | Plasma/Serum: Highest reliability (recovery >90%, minimal matrix effects) [1] Dried Blood Spots (DBS), Oral Fluid, Whole Blood: Show greater variability but promising for decentralized care [1] | - |
While a specific protocol for this compound was not detailed, the systematic review provides a general framework for methods deemed clinically applicable [1]. You can adapt this protocol for this compound in your laboratory.
Systematic Review Methodology (Based on [1]): A systematic search of databases like PubMed, Scopus, and Web of Science was conducted for studies published between 2013 and 2024. The focus was on UHPLC-based quantification of antipsychotics in human clinical samples. Data was extracted on:
Quality Assessment: A customized checklist, based on international bioanalytical method validation guidelines (e.g., FDA, EMA), was used to evaluate the rigor of the included studies. This checklist covered [1]:
A specific study compared this compound directly with Haloperidol, providing quantitative data on a critical side effect relevant to TDM.
Comparative Prolactin Levels [2]:
| Antipsychotic | Dosage | Prolactin Concentration (Median & Range) | Mean Plasma Drug Level |
|---|---|---|---|
| This compound | 12 mg/day | 24 ng/mL (7 - 93 ng/mL) | 8.7 ± 3.4 ng/mL |
| Haloperidol | 12 mg/day | 32 ng/mL (8 - 102 ng/mL) | 10.5 ± 4.9 ng/mL |
Finding: At the same milligram dose, this compound treatment resulted in statistically significant (P<.01) but slightly lower plasma prolactin concentrations compared to Haloperidol in the same individuals [2]. This suggests a similar, though potentially marginally lower, risk for hyperprolactinemia-related adverse effects.
The following diagram outlines the key stages in developing and validating a TDM method based on the systematic review approach.
Q1: What is the primary mechanism of action of Bromperidol? this compound is a first-generation (typical) antipsychotic of the butyrophenone class. Its primary mechanism of action is the antagonism of dopamine D₂ receptors in the brain's mesolimbic pathway. This reduces dopaminergic activity, which is associated with the positive symptoms of schizophrenia (e.g., hallucinations, delusions) [1] [2]. This compound also exhibits affinity for other receptors, including serotonin (5-HT₂), alpha-adrenergic, histaminergic, and muscarinic receptors, though these interactions are secondary to its main D₂ antagonism and contribute to its side effect profile [3] [1].
The diagram below illustrates the core intracellular signaling pathway influenced by D₂ receptor antagonism, a mechanism shared by many antipsychotics.
Q2: What are the critical drug-drug interactions (DDIs) for this compound? The most critical interactions involve drugs that inhibit this compound's metabolism or potentiate its side effects, particularly QTc prolongation.
Table 1: Critical Drug Interaction Profile of this compound
| Interaction Type | Perpetrator Drug | Proposed Mechanism | Clinical Consequence & Risk |
|---|---|---|---|
| Metabolic Inhibition | Cisapride [4] | Increased plasma concentrations of this compound and its reduced metabolite [4]. | Worsening of psychotic symptoms and/or increased risk of adverse effects from elevated this compound levels. |
| QTc Prolongation | Other QTc-prolonging agents (e.g., Class IA/III antiarrhythmics, certain antibiotics, other antipsychotics) [3] | Additive effect on cardiac repolarization, potentially leading to prolonged QTc interval. | Increased risk of Torsades de Pointes, a life-threatening ventricular arrhythmia [3]. |
| Central Nervous System (CNS) Depression | Alcohol, benzodiazepines, barbiturates, opioids | Additive sedative and respiratory depressant effects. | Excessive sedation, respiratory depression, and impaired motor function [3]. |
Q3: What is the recommended protocol for therapeutic drug monitoring (TDM) of this compound? Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS) is the gold-standard analytical method for TDM due to its high sensitivity, specificity, and ability to quantify both the parent drug and active metabolites [5].
Experimental Protocol: UHPLC-MS/MS for this compound TDM
Q4: How should potential interactions be managed in a research or clinical setting? A proactive, multi-step risk mitigation strategy is essential.
Table 2: this compound Interaction Management Protocol
| Step | Action | Rationale & Technical Details |
|---|---|---|
| 1. Pre-Administration Screening | Review all concomitant medications. Check for CYP3A4 inhibitors and QTc-prolonging drugs. | This is the most effective step for prevention. Use reliable drug interaction databases (e.g., Liverpool HIV, Lexicomp) for screening. |
| 2. Baseline Assessment | Perform a baseline electrocardiogram (ECG) to measure QTc interval. | Establishes a reference point for cardiac safety. A QTc >450 ms may indicate higher risk [3]. |
| 3. Therapeutic Drug Monitoring (TDM) | Implement TDM using UHPLC-MS/MS, especially after starting, stopping, or changing the dose of an interacting drug. | Quantifying plasma levels helps differentiate between toxicity, non-adherence, and therapeutic failure, guiding dose adjustments [5] [4]. |
| 4. Clinical Vigilance | Monitor for signs of toxicity (e.g., severe EPS, sedation) and efficacy failure. | Clinical observation complements TDM data. Worsening psychosis after adding an interacting drug (like cisapride) may indicate increased this compound levels [4]. |
Q5: What are the primary safety and toxicity concerns? Beyond drug interactions, key adverse effects require monitoring in studies.
Q1: What is the primary pharmacological mechanism of bromperidol?
Q2: How does the long-acting injectable (LAI) formulation of this compound decanoate compare to other depot antipsychotics?
This guide is structured around a modern framework for understanding medication adherence.
For researchers designing studies to test adherence strategies, the following protocol outlines a robust methodology.
To evaluate the impact of a multifaceted, healthcare provider-led intervention on medication adherence and persistence in patients prescribed this compound.
The table below summarizes core efficacy data for this compound decanoate from a key Cochrane review, which is essential for understanding its relative position among treatment options [2].
| Comparison | Outcome | Risk Ratio (RR) / Effect | Participants (Studies) | Certainty of Evidence |
|---|---|---|---|---|
| This compound vs. Placebo | Adverse Effect: Increased Weight | RR 3.0 (CI 0.14 to 65.9) [2] | 20 (1 RCT) | Low |
| This compound vs. Other Depots | Relapse (12-month follow-up) | RR 3.92 (CI 1.05 to 14.60) [2] | 67 (2 RCTs) | Low |
| This compound vs. Other Depots | Leaving the study early (any cause) | RR 2.17 (CI 1.00 to 4.73) [2] | 97 (3 RCTs) |
> Interpretation Note: The RR for relapse indicates that patients on this compound decanoate had a nearly 4 times higher risk of relapse compared to those on fluphenazine or haloperidol decanoate in these studies. The wide confidence intervals and low certainty of evidence highlight the need for more conclusive data [2].
| Interference Source | Description | Resolution Strategy |
|---|---|---|
| Co-eluting Antipsychotics [1] | Structural analogues (e.g., haloperidol, amisulpride) and metabolites with similar mass transitions. | Improve chromatographic separation using UHPLC with C18 columns and gradient elution [1] [2]. |
| Isobaric Compounds [1] | Different molecules with identical mass-to-charge (m/z) ratios. | Use multiple ion transitions per compound and compare ratio tolerances for unambiguous identification [1]. |
| Matrix Effects [1] | Ion suppression/enhancement from co-eluting plasma/serum components. | Employ stable isotope-labeled internal standards (SIL-IS) for bromperidol to correct for variability [1]. |
| Active Metabolites [2] | Metabolites that can revert to the parent drug or interfere with analysis. | Monitor and quantify major metabolites; consider their cross-reactivity in method development [2]. |
Here are detailed methodologies for the key strategies mentioned above.
This protocol is adapted from a validated method for the simultaneous analysis of 16 antipsychotics [2] [3].
This procedure ensures selective detection and minimizes false positives [1].
The following workflow diagram visualizes the systematic troubleshooting process for resolving this compound interference.
Q1: What is the most critical step in developing a robust LC-MS/MS method for this compound in biological samples? The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended. It corrects for variable analyte loss during sample preparation and, most importantly, compensates for ion suppression or enhancement caused by matrix effects, which is a major source of assay inaccuracy and imprecision [1].
Q2: My method involves analyzing a panel of antipsychotics. How can I prevent interference from haloperidol? Haloperidol is a close structural analog and a common source of interference. You must achieve baseline chromatographic separation between this compound and haloperidol. This is accomplished by optimizing the mobile phase gradient and column temperature. Furthermore, ensure that the mass spectrometer is tuned to monitor unique MRM transitions for each compound that do not overlap [1] [4].
Q3: I suspect my this compound standard is degrading. What should I check? First, review the solvent used for your stock solutions. Some antipsychotics can precipitate in acetonitrile upon storage at -20°C. Re-dissolve using sonication and gentle heating (e.g., 40°C). Consistently include quality control (QC) samples at low, medium, and high concentrations in each run to monitor for a downward trend in measured concentrations, which can indicate stability issues with the standard or processed samples [1].
Here are answers to common challenges in bromperidol chromatographic separation:
FAQ 1: How can I improve the baseline separation of this compound from its metabolites and other drugs?
FAQ 2: What is a robust sample preparation method for plasma samples containing this compound?
FAQ 3: Which detection settings should I use for optimal sensitivity?
The table below summarizes key parameters from validated methods for your easy comparison.
| Analyte(s) | Sample Prep | Column | Mobile Phase | Detection | Key Performance |
|---|---|---|---|---|---|
| This compound, Haloperidol & their metabolites [1] [2] | LLE: Chloroform-Hexane (30:70) | C18 | Phosphate Buffer (pH 4.6) : ACN : Perchloric Acid (54:45:1) | UV, 215 nm | LOQ: 1 ng/mL; Linear: 1-100 ng/mL |
| 16 Antipsychotics incl. This compound [3] | Not Specified | C18 | Gradient: Ammonium Formate (pH not specified) / Acetonitrile | MS/MS (SRM) | Validated for clinical TDM |
| Haloperidol, this compound & Bromocriptine [4] | LLE: Hexane-Chloroform (70:30) | C18 | 0.1% TFA in Water : MeOH : ACN (45:27.5:27.5) | DAD (245 nm, 254 nm) | LLOQ: 56.1 ng/mL (Haloperidol) |
Here are the detailed methodologies for the key experiments cited in the tables.
This method is suitable for pharmacokinetic studies and therapeutic drug monitoring [1] [2].
This modern method allows for the simultaneous analysis of this compound with 15 other antipsychotics [3].
The following diagram outlines a logical, step-by-step workflow to troubleshoot and optimize your chromatographic separation for this compound. You can follow this process to diagnose and resolve issues.
The following table summarizes core information about this compound decanoate relevant for drug development professionals [1] [2] [3]:
| Characteristic | Details |
|---|---|
| Drug Class | First-Generation Antipsychotic (FGA) / Typical Antipsychotic [2] [3] |
| Formulation | Long-Acting Injectable (LAI) / Depot in sesame oil [2] [4] |
| Primary Targets | D2 receptor antagonist [3] |
| Approval Status | Not approved in the US; licensed in several EU countries (e.g., Belgium, Germany, Italy, Netherlands) [1] [2] |
| Common Dosage | 40–300 mg, typically administered every 4 weeks [2] [3] |
| Pharmacokinetics | - T~max~: 3–9 days
Understanding this compound's profile relative to other agents is crucial. The following table synthesizes findings from a Cochrane systematic review, which is based on limited, older trial data (4 RCTs, total n=117) [5] [1].
| Comparison | Key Outcomes (from Cochrane Review) |
|---|
| vs. Placebo | - Leaving the study early: No significant difference found in one small study (n=20, RR 0.4, CI 0.1 to 1.6).
An open-label trial provides some insight into a potential administration regimen, though specific injection site techniques (e.g., Z-track, muscle selection) were not detailed in the available search results [6].
While data on injection site reactions is absent from the search results, the general adverse effects of this compound are consistent with its class and are important for a comprehensive safety profile [7].
The available data for this compound decanoate has notable limitations that are important to contextualize your work [5] [1]:
| Antipsychotic (Type) | Comparative EPS Profile (Quantitative Data) | Comparative Efficacy (Quantitative Data) |
|---|---|---|
| Bromperidol | Acute dystonia in 30.3% (10/33 patients) of acutely ill patients [1]. Younger age is a significant risk factor (mean age with dystonia: 27.3 vs. 41.5 years without) [1]. | "Marked improvement" in most psychiatric symptoms over 3 months in an open trial [2]. 76% global improvement rate (from very much to moderate) in an 8-week trial [3]. |
| Haloperidol | Significantly higher risk of "at least one EPS" vs. chlorpromazine (RR 2.2, 95% CI 1.1 to 4.4) [4]. | No significant difference in "no clinical improvement" vs. chlorpromazine (RR 0.81, 95% CI 0.64 to 1.04) [4]. |
| Chlorpromazine | Lower risk of movement disorders vs. haloperidol [4]. Associated with more hypotension (e.g., orthostatic) [4] [5]. | As effective as haloperidol when used at equivalent doses [4]. |
| Fluphenazine Decanoate | In depot form, incidence of movement disorders was similar to this compound decanoate (RR 0.74, 95% CI 0.47 to 1.17) [6]. | People had fewer relapses on fluphenazine/haloperidol decanoate vs. This compound decanoate (RR 3.92, 95% CI 1.05 to 14.60) [6]. |
The data in the table above is derived from specific experimental studies. Here is a detailed breakdown of their methodologies to help you assess their validity and relevance.
The propensity of first-generation antipsychotics (FGAs) like this compound to cause EPS is directly linked to their mechanism of action. The following diagram illustrates the primary signaling pathway involved.
The pathway highlights that while the therapeutic effect on positive symptoms (e.g., hallucinations, delusions) comes from D2 receptor blockade in the mesolimbic pathway, the undesired EPS results from blockade in the nigrostriatal pathway [7] [5]. This disruption in the nigrostriatal pathway leads to a relative excess of acetylcholine activity, which manifests as movement disorders such as acute dystonia, akathisia, and parkinsonism [7].
The body of evidence suggests that this compound is a potent typical antipsychotic with a clinically significant risk of extrapyramidal side effects.
Further well-conducted and reported randomized trials are needed to definitively position this compound within the modern antipsychotic treatment landscape.
Clinical evidence consistently shows that fluphenazine decanoate is more effective than bromperidol decanoate at preventing psychotic relapse in patients with schizophrenia.
Table 1: Relapse and Global Outcomes
| Outcome Measure | This compound Decanoate | Fluphenazine Decanoate | Relative Risk (RR) / Notes | Source |
|---|---|---|---|---|
| Relapse Rate (12 months) | 6 patients relapsed | 0 patients relapsed | Statistically significant difference | [1] |
| Pooled Relapse Risk | Higher relapse rate | Lower relapse rate | RR 3.92 (CI 1.05 to 14.60) | [2] |
| Global State | No significant change | No significant change | No significant difference between groups | [1] [2] |
| Social Disability | Worse improvement | Significantly better improvement | Measured by Morningside scale | [1] |
| Need for Additional Antipsychotic | More frequently required | Less frequently required | RR 1.72 (CI 0.7 to 4.2); not statistically significant | [2] |
The Number Needed to Treat (NNT) for relapse prevention further illustrates this efficacy advantage. A lower NNT indicates that fewer patients need to be treated to prevent one relapse compared to a control. For fluphenazine decanoate, the NNT versus placebo is between 2 and 5, indicating a moderate to large effect size. This compound decanoate lacks a reliable NNT for relapse due to insufficient placebo-controlled data, but its inferiority to other depot antipsychotics in network comparisons suggests a less potent effect [3] [4].
While both drugs are first-generation antipsychotics with similar risks for extrapyramidal side effects (EPS), quantitative safety analyses reveal differences in their tolerability.
Table 2: Safety and Tolerability Outcomes
| Safety Parameter | this compound Decanoate | Fluphenazine Decanoate | Notes & Comparative Risk | | :--- | :--- | :--- | :--- | | Overall EPS Incidence | Similar incidence | Similar incidence | No statistically significant difference found | [1] [2] | | Anticholinergic Medication Use | Potentially lower | Potentially higher | Suggests higher EPS burden with fluphenazine | [2] [5] | | Specific NNH Values | | | NNH for Akathisia: 10 (BD) vs. 205 (PP) NNH for Tremor: -5 (BD) vs. 69 (PP) NNH for Anticholinergic Use: 5 (FD) vs. 30 (PP) | [4] |
The Number Needed to Harm (NNH) is a key metric for comparing the risk of specific side effects. A lower NNH means a higher risk. The data shows that the risk of encountering EPS (like akathisia and tremor) and the need for anticholinergic medications is higher for both this compound and fluphenazine decanoates compared to a second-generation agent like paliperidone palmitate (PP) [4]. Between the two, this compound may have a slightly lower risk of EPS than fluphenazine, as inferred from the higher use of anticholinergics with fluphenazine [2] [5].
Understanding their pharmacokinetic profiles is crucial for clinical dosing decisions.
Table 3: Pharmacokinetic Comparison
| Parameter | This compound Decanoate | Fluphenazine Decanoate |
|---|---|---|
| Dosing Interval | Every 4 weeks | Every 2-5 weeks (commonly 2-3 weeks) |
| Time to Peak (Tmax) | 3–9 days | 1–2 days |
| Elimination Half-life (Multiple Dose) | 21–25 days | 14–100 days (very wide range) |
| logP | 7.9 | 7.2–9.0 |
These profiles highlight that fluphenazine decanoate has a much wider inter-individual variability in its half-life, meaning its duration of action can differ significantly from patient to patient [6]. This necessitates careful individualization of dosing intervals.
The key evidence comes from a 1-year double-blind randomized controlled trial [1]:
When interpreting these results for clinical or research decisions, consider the following:
The following diagram summarizes the clinical decision pathway based on the comparative analysis.
> Choosing Between this compound and Fluphenazine Decanoates: This flowchart visualizes the core trade-off identified in the clinical data. Fluphenazine offers stronger relapse prevention but carries a greater risk of extrapyramidal symptoms, whereas this compound has a higher relapse rate but may be better tolerated.
The therapeutic effects of both drugs are primarily mediated through the antagonism of dopamine D₂ receptors in the mesolimbic pathway [1] [2]. However, their broader receptor binding profiles are significantly different, which explains their differing efficacy and side effect patterns.
The diagram below illustrates the primary receptor interactions and downstream effects.
A critical pharmacological difference lies in their activity at the serotonin 5-HT₂A receptor. A radioreceptor assay study demonstrated that while chlorpromazine shows 5-HT₂A blockade in vitro, this effect is lost in vivo because its metabolites lack this activity. In contrast, this compound and second-generation antipsychotics maintain both D₂ and 5-HT₂A blockade, a profile associated with a lower risk of EPS, though this compound still carries a significant risk of EPS similar to haloperidol [3].
Here is a summary of the design and findings from pivotal studies comparing these two drugs.
| Study Focus | Methodology | Key Findings & Data |
|---|---|---|
| Overall Efficacy & Onset [1] | Review of comparative clinical trials. Analysis of multiple studies comparing this compound to chlorpromazine, perphenazine, and haloperidol in patients with psychoses. | This compound's overall efficacy was slightly greater than chlorpromazine. It also frequently displayed a faster onset of action than the comparative agents, including chlorpromazine. |
| Relapse Rates (Depot Formulations) [4] | Meta-analysis of RCTs. 4 randomized controlled trials (n=117) comparing depot (long-acting injectable) formulations. | This compound decanoate was less effective at preventing relapse than other depots (fluphenazine, haloperidol). Relapse RR: 3.92 (CI 1.05 to 14.60). People required additional antipsychotics more often on this compound. |
| Receptor Binding Profile [3] | Radioligand binding assay. Measured the anti-D₂ and anti-5-HT₂A activities of parent compounds and metabolites in patient samples. | Chlorpromazine exhibited little anti-5-HT₂A activity in vivo*, unlike its *in vitro profile. Its metabolites also lacked this activity. This compound showed potent and selective D₂ blockade without significant 5-HT₂A activity. |
The differing receptor profiles lead to distinct clinical side effect considerations [2] [5]:
For researchers and drug development professionals, the choice between these two agents in a head-to-head context depends on the desired profile:
The table below summarizes the available quantitative data on the receptor binding affinity (Ki values in nM) and key pharmacological properties of bromperidol and haloperidol. A lower Ki value indicates a higher binding affinity.
| Property | This compound | Haloperidol | Notes / Significance |
|---|---|---|---|
| D2 Receptor (Ki) | Information Missing | 0.89 nM [1] | High affinity for D2 underlies core antipsychotic efficacy for both drugs [2]. |
| D3 Receptor (Ki) | Information Missing | 4.6 nM [1] | Information Missing |
| D4 Receptor (Ki) | Information Missing | 10 nM [1] | Information Missing |
| 5-HT2A (Ki) | Information Missing | 120 nM [1] | Information Missing |
| Mechanism of Action | Primary D2 antagonist [2] | Primary D2 antagonist [3] | Both are first-generation (typical) butyrophenone antipsychotics [2] [3]. |
| Prolactin Elevation | Slightly lower [4] | Higher [4] | Measured at the same 12 mg/day dose in the same patients [4]. |
A direct clinical comparison study provides the most concrete evidence for a subtle difference between the two drugs.
The following diagram illustrates the shared mechanism of action and the pathway that leads to hyperprolactinemia, which was the key differentiator found in the clinical study.
| Outcome Measure | Results (Bromperidol vs. Placebo) | Evidence Certainty |
|---|---|---|
| Global State | No data reported for relapse or hospital admission. | Very Low |
| Mental State (General) | Significant improvement on the Brief Psychiatric Rating Scale (BPRS) favoring this compound. | Very Low |
| Adverse Effect: Increased Weight | No significant difference found. | Low |
| Adverse Effect: Stiffness | No significant difference found. | Low |
The design of the trial from which the above data is derived can be summarized as follows [1]:
A Cochrane systematic review compared depot this compound to other depot antipsychotics (like fluphenazine and haloperidol decanoate). The analysis of 2 trials (n=77) over 12 months found that people allocated to fluphenazine or haloperidol decanoate had fewer relapses than those given this compound decanoate. The quality of this evidence was rated as low [1].
Understanding this compound's mechanism helps contextualize its trial outcomes.
The following diagram illustrates the primary mechanism of action of this compound and the downstream effects that are measured in clinical trials.
Bromperidol is a typical antipsychotic from the butyrophenone class, closely related to haloperidol. Its primary mechanism is the antagonism of dopamine D2 receptors in the brain, which helps reduce the overactive dopaminergic signaling associated with psychotic symptoms [1]. It may also interact with serotonin (5-HT2) receptors, though this is secondary to its main dopaminergic action [1].
Clinical data indicates that this compound is an effective antipsychotic. Its overall efficacy is considered similar to or slightly better than haloperidol and slightly greater than chlorpromazine and perphenazine [2]. A notable feature is its faster onset of action compared to these reference drugs, and it has been reported to have an "activating effect" [2].
A study analyzing its effects on the five key dimensions of schizophrenic symptoms found its therapeutic profile was particularly strong for certain symptom clusters [3] [4]. The table below summarizes the percentage improvement after a 3-week treatment.
| Symptom Dimension | Percentage Improvement (%) |
|---|---|
| Cognitive Symptoms | 80.2% |
| Excitement Symptoms | 73.3% |
| Positive Symptoms | 64.6% |
| Anxiety-Depression Symptoms | 49.6% |
| Negative Symptoms | 43.1% |
Source: Adapted from Prog Neuropsychopharmacol Biol Psychiatry, 2002 [3] [4].
This data suggests that this compound has excellent therapeutic effects on classical "positive symptoms" and related excitement and cognitive symptoms, while its effect on primary negative symptoms is more modest [3].
This compound is also available as a long-acting injectable (LAI) formulation, this compound decanoate, used for maintenance treatment.
| Comparison | Key Findings |
|---|---|
| This compound vs. Placebo (L AI) | This compound decanoate is more effective than a placebo injection [5]. |
| This compound vs. Other LAI Antipsychotics | When compared to fluphenazine decanoate and haloperidol decanoate, people allocated to the latter two had fewer relapses than those on this compound decanoate. People also left the this compound decanoate group more frequently than those on other depot preparations [5]. |
The Cochrane review concluded that while this compound decanoate is better than placebo, it may be less valuable than fluphenazine or haloperidol decanoate. It could be a viable choice when there are specific reasons not to use the others, but the evidence is based on minimal, poorly reported trial data [5].
To evaluate the evidence on this compound, it is helpful to understand the methodologies used in the key studies.
1. Clinical Trial on Symptom Dimensions
2. Cochrane Review on Depot this compound
The following diagram illustrates this compound's primary mechanism of action and the experimental workflow used to evaluate its efficacy across schizophrenia symptom dimensions.
The table below summarizes key findings from comparative studies on bromperidol, primarily based on a 2012 Cochrane systematic review and an earlier drug evaluation. [1] [2] [3]
| Comparison | Key Efficacy Outcomes | Key Safety & Tolerability Outcomes | Certainty of Evidence |
|---|---|---|---|
| vs. Placebo | Better than placebo for symptom control. [2] | No clear difference in specific side effects (akathisia, weight gain, tremor) compared to placebo. [2] | Low to Very Low (based on one small, short-term RCT) |
| vs. Haloperidol / Fluphenazine Decanoate | Higher relapse rate with this compound decanoate (RR 3.92). More study discontinuations due to any cause with this compound. [2] [3] | No significant difference in the need for additional anticholinergic medication or incidence of movement disorders. [2] | Low (based on a small number of RCTs with limited participants) | | vs. Haloperidol (Oral) | Similar or slightly better overall efficacy in some small studies. May have a faster onset of action. [1] | Extrapyramidal side effects occur with similar frequency and severity. [1] | Low (from a small number of comparative studies) | | vs. Chlorpromazine / Perphenazine | Slightly greater overall efficacy than chlorpromazine and perphenazine. [1] | Insufficient data for a detailed comparison. [1] | Low (from a small number of comparative studies) |
For context, here are the methodologies from key studies that contribute to the data above.
Cochrane Systematic Review (2012 Update): This review aimed to assess the effects of depot this compound decanoate. [2]
Early Comparative Clinical Trials (1980s): The data compared to oral antipsychotics are derived from earlier, smaller clinical trials. [1]
This compound's primary mechanism, relevant to its long-term efficacy and side effect profile, is consistent with typical antipsychotics. [1] [4] The following diagram illustrates its central mechanism of action.
This compound primarily exerts its antipsychotic effect by antagonizing central dopamine D2 receptors. [1] [4] This action in the mesolimbic pathway reduces dopaminergic overactivity, which is associated with the positive symptoms of schizophrenia like hallucinations and delusions. [4] A secondary property is its high affinity for these receptors without substantially interfering with noradrenergic or serotonergic systems, which is consistent with its classic typical antipsychotic profile. [1]
For researchers and drug development professionals, the key takeaways are:
The table below summarizes the available comparative data for risperidone and bromperidol.
| Feature | Risperidone | This compound |
|---|---|---|
| Antipsychotic Class | Atypical (Second-generation) | Typical (First-generation) / Butyrophenone [1] [2] |
| Primary Mechanism | Combined high affinity for 5-HT₂A and D₂ receptors [1] [2] | High and specific affinity for D₂ receptors; considered a relatively specific D₂ antagonist [3] [2] |
| Receptor Binding Profile | High affinity for 5-HT₂A, D₂, α1/α2 adrenergic, and H1 histaminergic receptors [1] | High affinity for D₂ receptors; shows little to no anti-5-HT₂A activity in vivo [2] |
| Efficacy in Dementia (BPSD) | Modest efficacy for aggression, agitation, and psychosis; most evidence among atypical antipsychotics [4] [1] | Insufficient Data: Evidence for use in behavioral symptoms of dementia (BPSD) not established in search results. |
| Key Risks in Dementia | Increased risk of cerebrovascular adverse events (CVAE) and death; FDA boxed warning [1] [5] | Insufficient Data on specific risks in dementia populations. |
| Common Adverse Effects | Dose-dependent EPS, sedation, orthostatic hypotension, weight gain, elevated prolactin [1] [5] | Extrapyramidal Symptoms (EPS), hyperprolactinemia (inferred from D₂ antagonism) [3] |
| Regulatory Status for BPSD | Approved for BPSD in some countries (e.g., UK, Canada, Australia); off-label in the US [1] | Insufficient Data on approval for BPSD. |
The following sections provide deeper insight into the key experiments and data that inform the comparison above.
The fundamental difference in their mechanism of action has been elucidated through in vitro receptor binding assays.
The evidence base for using these agents in dementia is vastly different.
The diagram below illustrates the core difference in how risperidone and this compound are understood to interact with key neurotransmitter pathways in the brain.
This diagram highlights that while both drugs share the core mechanism of dopamine D₂ receptor blockade, which is associated with both therapeutic effects and motor side effects (EPS), risperidone's additional 5-HT₂A blockade is thought to mitigate the risk of EPS, contributing to its atypical classification [1] [2].
Irritant